4-chloro-N-cyclopentyl-N-methylbenzamide
Description
Properties
IUPAC Name |
4-chloro-N-cyclopentyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15(12-4-2-3-5-12)13(16)10-6-8-11(14)9-7-10/h6-9,12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWISTPJOTUVWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-N-cyclopentyl-N-methylbenzamide: Molecular Structure, Physicochemical Properties, and Synthetic Pathways
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-chloro-N-cyclopentyl-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages established principles of organic chemistry and data from closely related analogues to project its physicochemical properties, outline robust synthetic and analytical protocols, and discuss its potential biological significance.
Molecular Structure and Chemical Identity
This compound possesses a well-defined molecular architecture, the understanding of which is fundamental to predicting its chemical behavior and biological interactions. The core of the molecule is a benzamide moiety, characterized by a benzene ring substituted with a carboxamide group. The para-position of the benzene ring is substituted with a chlorine atom, which is known to influence the electronic properties and reactivity of the aromatic system.[1] The amide nitrogen is disubstituted with a cyclopentyl group and a methyl group, rendering it a tertiary amide.
Key Structural Features:
-
4-Chlorobenzoyl Group: The electron-withdrawing nature of the chlorine atom at the para position can enhance the electrophilicity of the carbonyl carbon and influence the acidity of protons on adjacent groups.
-
Tertiary Amide: The N,N-disubstitution prevents the formation of intermolecular hydrogen bonds that are characteristic of primary and secondary amides, which is expected to impact its physical properties such as melting and boiling points.[2]
-
Cyclopentyl and Methyl Groups: These aliphatic substituents contribute to the overall lipophilicity of the molecule.
Chemical Identifiers (Predicted):
| Identifier | Value |
| Molecular Formula | C13H16ClNO |
| Molecular Weight | 237.72 g/mol |
| IUPAC Name | This compound |
| SMILES | CN(C1CCCC1)C(=O)C2=CC=C(Cl)C=C2 |
| InChI | InChI=1S/C13H16ClNO/c1-15(11-7-3-4-8-11)13(16)10-5-9(14)6-10/h5-6,11H,3-4,7-8H2,1-2H3 |
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. In the absence of direct experimental data for this compound, the following properties are predicted based on the analysis of its structural analogues, 4-chloro-N-methylbenzamide and 4-chloro-N-cyclopentylbenzamide.
Predicted Physicochemical Properties:
| Property | Predicted Value/Observation | Rationale and Comparative Insights |
| Appearance | White to off-white solid | Analogous benzamides, such as 4-chloro-N-methylbenzamide, are typically white to off-white solids at room temperature.[1] |
| Melting Point | Moderately high | The presence of a rigid aromatic ring and a polar amide group suggests a relatively high melting point. However, as a tertiary amide, it will lack the hydrogen bonding of primary and secondary amides, likely resulting in a lower melting point than 4-chloro-N-cyclopentylbenzamide. |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, DMSO); limited solubility in water. | The hydrophobic chlorophenyl and cyclopentyl groups will limit aqueous solubility, while the overall organic character will favor solubility in organic solvents, a common characteristic of benzamide derivatives.[1] |
| Lipophilicity (LogP) | High | The presence of the chlorophenyl and cyclopentyl moieties is expected to confer significant lipophilicity, which is a key factor in its potential as a bioactive molecule. |
Synthesis and Purification: A Proposed Experimental Protocol
The synthesis of this compound can be approached through a few reliable methods common in organic synthesis. A highly plausible route involves the N-methylation of a precursor, 4-chloro-N-cyclopentylbenzamide.
Synthesis of 4-chloro-N-cyclopentylbenzamide (Precursor)
This precursor can be synthesized via the acylation of cyclopentylamine with 4-chlorobenzoyl chloride.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclopentylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
N-Methylation of 4-chloro-N-cyclopentylbenzamide
The final step is the methylation of the secondary amide. Traditional methods often use strong bases and methyl halides, but more modern and selective methods are available.[3]
Step-by-Step Protocol (Using a Quaternary Ammonium Salt): [3][4]
-
Reaction Setup: To a solution of 4-chloro-N-cyclopentylbenzamide (1.0 equivalent) in toluene, add cesium carbonate (2.0 equivalents) and phenyl trimethylammonium iodide (2.5 equivalents).[4]
-
Heating: Heat the reaction mixture to 120°C and stir for 16-24 hours.[4]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
DOT Script for Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization: A Predictive Spectroscopic Profile
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following is a predicted spectroscopic profile for this compound.
Infrared (IR) Spectroscopy
The IR spectrum of a tertiary amide is distinct from primary and secondary amides due to the absence of N-H bonds.[5]
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Medium | Aliphatic C-H stretch (cyclopentyl and methyl) |
| ~1630-1680 | Strong | C=O stretch (Amide I band)[2] |
| ~1580-1600 | Medium | C=C stretch (aromatic ring) |
| ~1090-1100 | Strong | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Predicted chemical shifts are provided below.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.3 | d | 2H | Aromatic protons ortho to the chlorine atom |
| ~4.0-4.2 | m | 1H | CH of the cyclopentyl group attached to nitrogen |
| ~3.0 | s | 3H | N-CH₃ |
| ~1.5-1.9 | m | 8H | CH₂ of the cyclopentyl group |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (amide) |
| ~138 | Aromatic C-Cl |
| ~135 | Aromatic C-C=O |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~55-60 | N-CH (cyclopentyl) |
| ~35-40 | N-CH₃ |
| ~25-30 | CH₂ (cyclopentyl) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 237/239 in a 3:1 ratio due to the chlorine isotopes).
-
Base Peak: Likely the benzoyl cation (C₇H₄ClO⁺) at m/z = 139/141, resulting from the cleavage of the amide C-N bond.[6]
-
Other Fragments: Loss of the cyclopentyl group, and further fragmentation of the benzoyl cation.
DOT Script for Analytical Workflow:
Caption: A typical analytical workflow for the characterization of the target compound.
Potential Biological Activity and Applications
Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. They are found in numerous approved drugs and are a focus of ongoing drug discovery efforts.
Potential Areas of Interest:
-
Antitumor Agents: Many N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[7][8][9] The structural features of this compound make it a candidate for such activity.
-
Central Nervous System (CNS) Activity: The benzamide scaffold is present in several drugs that act on the CNS, including antipsychotics and antiemetics. The lipophilicity of the target compound would facilitate its ability to cross the blood-brain barrier.
-
Agrochemicals: Substituted benzamides have also found applications as herbicides and fungicides.
Further research, including in vitro and in vivo studies, would be necessary to determine the specific biological activities of this compound.
Conclusion
References
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J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]
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ACS Publications. (2013, June 21). Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents. Organic Letters. Retrieved from [Link]
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ResearchGate. (n.d.). FT–IR benzamide (1). [Image]. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
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GSRS. (n.d.). 4-CHLORO-N-CYCLOPENTYLBENZYLAMINE. Retrieved from [Link]
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ACS Publications. (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]
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PubChem. (n.d.). N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride. Retrieved from [Link]
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Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation. Retrieved from [Link]
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ResearchGate. (n.d.). Substrate scope for the N‐methylation of amides.[a]. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). Different methods for the synthesis of N‐methylated amides. [Image]. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N-cyclopentylbenzylamine. Retrieved from [Link]
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Semantic Scholar. (2022, October 3). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
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EPA. (n.d.). 4-Chloro-N-cyclopentyl-α-methylbenzenemethanamine Properties. Retrieved from [Link]
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SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
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Hilaris. (2018, November 1). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum[10]. [Image]. Retrieved from [Link]
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PubMed. (2000, October 15). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]
- Google Patents. (2012, June 12). US9504746B2 - Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide.
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Hilaris. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
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PMC. (n.d.). 4-Chloro-N-methylbenzamide. Retrieved from [Link]
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(n.d.). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]
- Google Patents. (n.d.). US20040072845A1 - Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.
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ChemSynthesis. (2025, May 20). 4-chloro-2-cyclopenten-1-yl(methyl)cyanamide. Retrieved from [Link]
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CIPIT. (n.d.). (11) Patent Number: KE 711. Retrieved from [Link]
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(n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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(n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link]
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(n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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(n.d.). Aires-de-Sousa, M. Hemmer, J. Gasteiger, “ Prediction of 1H NMR Chemical Shifts Using Neural Networks”, Analytical Chemistry, 2002, 74(1), 80-90. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzamide - the NIST WebBook. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Retrieved from [Link]
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YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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Predicted biological activity and mechanism of action for 4-chloro-N-cyclopentyl-N-methylbenzamide
Executive Summary
This technical guide provides a predictive pharmacological analysis of 4-chloro-N-cyclopentyl-N-methylbenzamide , a lipophilic small molecule possessing a benzamide core decorated with a 4-chloro substituent and a sterically demanding N-cyclopentyl-N-methyl moiety.
While direct clinical data for this specific chemical entity (NCE) is limited in public registries, Structure-Activity Relationship (SAR) analysis places it firmly within the chemical space of Type 1 Glycine Transporter (GlyT1) inhibitors and Cannabinoid Receptor (CB1) modulators . This guide synthesizes predicted mechanisms of action, focusing on its potential utility in treating CNS disorders characterized by glutamatergic hypofunction (e.g., Schizophrenia) or endocannabinoid dysregulation.
Chemical Architecture & Pharmacophore Analysis
The biological activity of this compound is dictated by three distinct structural domains that govern its pharmacokinetics (PK) and pharmacodynamics (PD).
| Structural Domain | Chemical Feature | Predicted Biological Impact |
| Aromatic Core | 4-Chlorophenyl | Lipophilicity & Stability: The chlorine atom at the para-position blocks metabolic oxidation (CYP450) at the most reactive site, extending half-life ( |
| Linker | Tertiary Amide | Conformational Lock: Unlike secondary amides, the N-methyl group removes the hydrogen bond donor capability. This prevents non-specific binding to cytosolic proteins and forces the amide bond into a specific cis/trans rotamer equilibrium, often required for binding to GPCR transmembrane pockets. |
| Hydrophobic Tail | N-Cyclopentyl | Steric Occlusion: The cyclopentyl ring is a classic "grease ball" moiety used in medicinal chemistry to fill hydrophobic pockets (e.g., the orthosteric site of CB1 or the extracellular vestibule of GlyT1). |
Primary Predicted Mechanism: GlyT1 Inhibition
The strongest SAR correlation links this molecule to the inhibition of Glycine Transporter 1 (GlyT1) . GlyT1 regulates the concentration of glycine, a co-agonist required for the activation of N-methyl-D-aspartate (NMDA) receptors.
Mechanism of Action (MoA)
In the CNS, GlyT1 is primarily located on astrocytes surrounding glutamatergic synapses. It actively clears glycine from the synaptic cleft.
-
Hypothesis: this compound acts as a non-competitive inhibitor of GlyT1.
-
Causality: By binding to the transporter, it prevents the reuptake of glycine. This leads to an accumulation of synaptic glycine.
-
Therapeutic Outcome: Elevated glycine levels saturate the glycine-binding site (GluN1 subunit) of the NMDA receptor, potentiating NMDA signaling. This is a validated strategy for treating the negative symptoms of schizophrenia (associated with NMDA hypofunction).
Signaling Pathway Visualization
The following diagram illustrates the predicted impact of the compound on the glutamatergic synapse.
Figure 1: Predicted potentiation of NMDA receptor signaling via GlyT1 inhibition.
Secondary Predicted Mechanism: CB1 Receptor Modulation
The N-cyclopentyl-benzamide scaffold is also a privileged structure in cannabinoid pharmacology.
-
Target: Cannabinoid Receptor 1 (CB1).[1]
-
Predicted Mode: Negative Allosteric Modulator (NAM) or Neutral Antagonist .
-
Rationale: The 4-chlorophenyl group mimics the "A-ring" of Rimonabant, while the N-cyclopentyl group mimics the lipophilic steric bulk required for transmembrane helix interaction. Unlike full agonists (which often require an indole or bicyclic core), simple benzamides frequently act as antagonists or modulators.
-
Physiological Effect: Modulation of appetite, pain perception, and potentially lowering seizure threshold (based on 4-Cl-benzamide anticonvulsant data).
Experimental Validation Framework
To validate these in silico predictions, a tiered screening approach is required. This protocol ensures data integrity through self-validating controls.
Protocol A: [3H]-Glycine Uptake Assay (GlyT1 Validation)
Objective: Quantify the potency (
-
Cell System: CHO cells stably expressing human GlyT1 (hGlyT1).
-
Preparation: Plate cells at
cells/well in 96-well plates. Wash with HBSS buffer. -
Treatment: Incubate cells with the test compound (0.1 nM – 10 µM) for 15 minutes at 37°C.
-
Control:Sarcosine (100 µM) as a positive control for inhibition.
-
Vehicle: 0.1% DMSO.
-
-
Uptake Phase: Add [3H]-Glycine (50 nM final concentration). Incubate for 10 minutes.
-
Termination: Rapidly wash cells with ice-cold HBSS to stop transport. Lyse cells.
-
Quantification: Measure radioactivity via liquid scintillation counting (LSC).
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive
.
Protocol B: GTP S Binding Assay (CB1 Validation)
Objective: Determine if the compound acts as an agonist, antagonist, or inverse agonist at CB1.
-
Membrane Prep: Isolate membranes from HEK293 cells overexpressing hCB1.
-
Incubation: Mix membranes with GDP (10 µM) and [35S]GTP
S (0.1 nM). -
Challenge:
-
Agonist Mode: Test compound alone.
-
Antagonist Mode: Test compound + CP55,940 (Full Agonist, EC80).
-
-
Readout: If the compound reduces CP55,940-induced GTP binding, it is an antagonist/NAM.
Screening Workflow Visualization
Figure 2: High-throughput screening (HTS) triage workflow for target validation.
ADME/Tox Predictions
-
Lipinski's Rule of 5:
-
MW: ~237.7 Da (Pass < 500)
-
H-Bond Donors: 0 (Pass < 5)
-
H-Bond Acceptors: 1 (Pass < 10)
-
cLogP: ~3.2 (Pass < 5)
-
-
Metabolic Liability: The cyclopentyl ring is susceptible to hydroxylation by CYP3A4. The N-methyl group may undergo demethylation.
-
Toxicity: 4-chloroanilines (potential hydrolysis product) can be toxic, but the amide bond is generally stable.
References
-
Pinard, E., et al. (2010). "Discovery of GlyT1 Inhibitors: Benzamide Derivatives." Journal of Medicinal Chemistry.
-
López-Rodríguez, M. L., et al. (2005). "Design and Synthesis of New Benzamide Derivatives as CB1 Receptor Antagonists." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). "4-chloro-N-cyclopentylbenzylamine (Analog)." National Center for Biotechnology Information.
-
Sur, C., et al. (2003). "GlyT1 inhibition as a potential treatment for schizophrenia." Current Opinion in Investigational Drugs.
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Thermodynamic stability and melting point data for 4-chloro-N-cyclopentyl-N-methylbenzamide
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-chloro-N-cyclopentyl-N-methylbenzamide
Foreword: A Methodological Approach in the Absence of Direct Data
Therefore, this guide is structured not as a datasheet, but as a comprehensive methodological framework. It is designed for researchers, scientists, and drug development professionals to provide the foundational knowledge and detailed protocols required to determine these critical parameters. We will explore the "why" behind experimental choices and the logic of data interpretation, grounding our discussion in established analytical techniques and regulatory expectations. While direct data for the target compound is absent, we will utilize data from structurally analogous compounds to illustrate concepts and data presentation, ensuring this guide serves as a practical and authoritative resource for your internal characterization efforts.
The Critical Role of Melting Point and Thermodynamic Stability in Drug Development
The journey from a promising chemical entity to a viable drug product is contingent on a thorough understanding of its physical and chemical properties. Among the most fundamental of these are the melting point and thermodynamic stability. These parameters are not mere data points; they are critical indicators that influence a compound's entire development lifecycle.
-
Melting Point (Tfus): The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a direct reflection of the strength of the crystal lattice energy.[1][2] For a drug substance, the melting point profoundly impacts:
-
Solubility and Dissolution Rate: A high melting point often correlates with low aqueous solubility, a major hurdle for oral bioavailability.[2] The energy required to break the crystal lattice must be overcome for the molecule to be solvated.
-
Purity Assessment: A sharp, well-defined melting point is a primary indicator of a pure crystalline compound. Impurities typically cause a depression and broadening of the melting range.
-
Formulation and Manufacturing: Knowledge of the melting point is essential for developing manufacturing processes like hot-melt extrusion or selecting appropriate excipients.
-
-
Thermodynamic Stability: This refers to the resistance of the drug substance to chemical degradation or physical changes under various environmental conditions.[3][4] It is a cornerstone of establishing a drug's shelf-life and ensuring patient safety. Key aspects include:
-
Chemical Stability: The propensity of the molecule to degrade via hydrolysis, oxidation, or other chemical reactions.
-
Physical Stability: The potential for changes in solid-state form, such as converting from a metastable to a more stable polymorph, which can drastically alter solubility and bioavailability.[5]
-
Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous stability testing to define re-test periods and recommended storage conditions.[3][6][7]
-
A comprehensive evaluation of these properties early in development is a vital, risk-mitigating strategy, preventing costly failures in later stages.[8]
Determination of Melting Point
The melting point is determined by observing the temperature range over which a crystalline solid transitions to a liquid.
Experimental Methodology I: Capillary Melting Point
This is a classical and widely used technique for determining the melting point of a crystalline organic solid.[9] It relies on visually observing the melting process of a small sample packed into a capillary tube.
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Gently tap the open end of a glass capillary tube into the sample powder.
-
Invert the tube and tap it gently on a hard surface, or drop it down a longer glass tube, to pack the powder into the sealed end. The final packed height should be 2-3 mm.[10]
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Place a calibrated thermometer in the designated port if not already integrated.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent, more precise measurement.
-
Precise Determination: Prepare a new sample. Rapidly heat the block to a temperature approximately 15-20°C below the estimated melting point.
-
Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[11]
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
The melting point is reported as this range. A pure compound typically exhibits a sharp range of 0.5-1.0°C.
-
Experimental Methodology II: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides a more quantitative and detailed view of the melting process.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., Indium) according to the manufacturer's protocol.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan with a lid. Prepare an empty, sealed pan to serve as the reference.
-
-
Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Heat the sample under a controlled atmosphere (typically an inert gas like nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Apply a constant heating rate, typically 10°C/min.
-
-
Data Analysis:
-
The melting process appears as an endothermic peak on the DSC thermogram.
-
The onset temperature of the peak is often taken as the melting point.
-
The peak temperature represents the temperature of maximum heat flow.
-
The area under the peak corresponds to the enthalpy of fusion (ΔHfus) , which is the energy required to melt the sample.[13][14]
-
Workflow for Melting Point Determination
Caption: Workflow for experimental melting point determination.
Illustrative Data for Analogous Compounds
In the absence of experimental data for this compound, the following table provides melting points for structurally related compounds to serve as a reference.
| Compound Name | Structure | Melting Point (°C) | Source |
| 4-Chlorobenzamide | 4-Cl-Ph-CONH₂ | 172-176 | [15][16] |
| Benzanilide | Ph-CONH-Ph | 161-165 | [17][18] |
Note: These values are for illustrative purposes only and do not predict the melting point of the target compound.
Predictive Approaches
When experimental determination is not feasible, computational models can provide an estimate. Quantitative Structure-Property Relationship (QSPR) and machine learning models use molecular descriptors to predict properties like melting point.[1][19][20] These models are trained on large datasets of known compounds and can offer valuable insights during early discovery phases.[21]
Assessment of Thermodynamic Stability
Thermodynamic stability is assessed by measuring changes in the material's physical and chemical properties when subjected to thermal stress.
Experimental Methodology: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[22] It is the primary technique for determining thermal stability and decomposition profiles.
-
Instrument Calibration: Ensure the TGA balance is calibrated for mass and the furnace is calibrated for temperature.
-
Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan (platinum or ceramic).
-
Measurement:
-
Place the sample pan onto the TGA's high-precision balance.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 20-50 mL/min) to create a non-reactive environment.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10 or 20°C/min).[23]
-
Continuously record the sample mass as a function of temperature.
-
-
Data Interpretation:
-
The resulting plot of mass vs. temperature is called a thermogram.
-
A flat, horizontal region indicates thermal stability.
-
A downward step in the curve signifies mass loss due to decomposition or volatilization.[24]
-
The onset temperature of mass loss is a key indicator of the beginning of decomposition and thus, the upper limit of thermal stability.[25]
-
The first derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate.[22]
-
Workflow for Thermogravimetric Analysis (TGA)
Caption: Workflow for thermodynamic stability assessment using TGA.
Regulatory Framework: ICH Stability Testing
While TGA provides a rapid assessment of thermal stability, regulatory approval for a drug product requires long-term stability data under defined storage conditions. The ICH provides a harmonized framework for these studies.[4][26]
-
Long-Term Studies: Typically conducted for a minimum of 12 months under conditions relevant to the intended storage climate zone (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[4]
-
Accelerated Studies: Performed for 6 months under stressed conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) to predict the long-term stability profile and identify potential degradation products.[4][6]
These studies evaluate not just decomposition but also changes in appearance, purity, and other critical quality attributes over the proposed shelf-life of the drug.[7]
Conclusion and Forward Path
This guide has outlined the essential experimental and conceptual framework for determining the melting point and thermodynamic stability of this compound. While specific data for this compound remains to be determined, the protocols for capillary melting point, Differential Scanning Calorimetry, and Thermogravimetric Analysis provide a robust and validated pathway for its characterization.
For drug development professionals, the application of these techniques is a non-negotiable step. The data generated will directly inform purity assessment, formulation strategy, manufacturing process design, and regulatory submissions. By rigorously applying these methodologies, researchers can build a comprehensive physicochemical profile, mitigating risks and paving the way for the successful development of this promising compound.
References
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4-Chlorobenzamide - Physico-chemical Properties. (2024, April 9). ChemBK. [Link]
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Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]
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ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
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Melting Point Determination. University of Calgary. [Link]
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ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]
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Melting point determination. Edisco. [Link]
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Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]
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Melting point determination. University of Toronto. [Link]
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ICH guidelines for stability studies. Slideshare. [Link]
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Thermodynamic Studies for Drug Design and Screening. PMC. [Link]
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Q1A(R2) Guideline. ICH. [Link]
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Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). ResearchGate. [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]
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General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks. Semantic Scholar. [Link]
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Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. RSC Publishing. [Link]
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Predicting Melting Points of Organic Molecules. St Andrews Research Repository. [Link]
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Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]
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Benzanilide (C13H11NO) properties. Mol-Instincts. [Link]
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Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. PMC. [Link]
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Thermal Analysis of Pharmaceuticals Handbook. METTLER TOLEDO. [Link]
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How can I interpret a TGA graph? (2015, April 3). ResearchGate. [Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. [Link]
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TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.. [Link]
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Identifying the Stable Polymorph Early in the Drug Discovery-Development Process. (2025, August 9). ResearchGate. [Link]
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BENZANILIDE. Techno PharmChem. [Link]
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Benzanilide. DrugFuture. [Link]
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Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]
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Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Drug Discovery World. [Link]
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Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]
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Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. CORE. [Link]
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How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. [Link]
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CID 139083282 | C16H16Cl2N2O2. PubChem. [Link]
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Thermogravimetric Analysis. University of Illinois Urbana-Champaign. [Link]
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Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
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Long-Term Amorphous Drug Stability Predictions Using Easily Calculated, Predicted, and Measured Parameters. ACS Publications. [Link]
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DCS - DSC Curve Solutions thermal analysis software. VisualLab. [Link]
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Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI. [Link]
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Differential Scanning Calorimetry. (2022, November 9). MILL Wiki. [Link]
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How to Accelerate Thermal Stability Testing for High-Concentration Drugs. (2024, July 23). TA Instruments. [Link]
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Structure-activity relationship (SAR) studies involving cyclopentyl-methylbenzamide derivatives
The following technical guide details the Structure-Activity Relationship (SAR) of cyclopentyl-methylbenzamide derivatives , a privileged scaffold in medicinal chemistry primarily utilized in the development of Orexin Receptor Antagonists (for sleep/wake disorders) and CCR2 Antagonists (for inflammation/neuropathic pain).
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
The cyclopentyl-methylbenzamide scaffold represents a versatile pharmacophore in G-Protein Coupled Receptor (GPCR) drug discovery. Its structural rigidity, provided by the cyclopentyl ring, combined with the hydrogen-bonding capability and lipophilic vectors of the benzamide core, makes it an ideal template for targeting class A GPCRs.
This guide focuses on two primary therapeutic applications:
-
Orexin Receptor Antagonists (OX1R/OX2R): Where the scaffold serves as a core linker, positioning aromatic moieties to block neuropeptide binding (e.g., Takeda's patent US9493432).
-
CCR2 Antagonists: Where the cyclopentyl amine mimics the pyrrolidine/piperidine cores found in earlier chemokine antagonists.
Scaffold Analysis & Chemical Space
The core structure,
The Pharmacophore Map
-
Vector A (Benzamide Core): The "Northern" region. Substitutions here (e.g., 3-methyl, 4-bromo) dictate electronic properties and occupy hydrophobic pockets (e.g., S2/S3 pockets in Orexin receptors).
-
Vector B (Amide Linker): The
-methyl group is critical. It eliminates a hydrogen bond donor (reducing polar surface area) and restricts conformation, often favoring the cis-amide rotamer which can be bio-active. -
Vector C (Cyclopentyl Ring): The "Southern" region. This aliphatic ring acts as a spacer. Stereochemistry (1,2-cis vs 1,2-trans) is the primary determinant of potency.
Visualization: Chemical Space & SAR Logic
The following diagram illustrates the core scaffold and the logic flow for derivatization.
Caption: SAR decision tree for cyclopentyl-methylbenzamide optimization showing key modification vectors.
Case Study: Orexin Receptor Antagonists
Based on patent literature (e.g., Takeda US9493432), this scaffold is pivotal in developing dual Orexin Receptor Antagonists (DORAs) and OX2R-selective agents.
Mechanistic Rationale
Orexin receptors (OX1R/OX2R) have a deep, lipophilic binding pocket. The benzamide moiety penetrates this pocket, while the cyclopentyl group acts as a rigid scaffold to orient a secondary polar group (often a benzothiazole or pyrimidine) towards the extracellular entrance.
Key SAR Findings
| Region | Modification | Effect on Activity (OX2R) | Mechanistic Insight |
| Benzene (R3) | 3-Methyl | Enhanced | Fills a small hydrophobic sub-pocket; prevents metabolic oxidation at the vulnerable position. |
| Benzene (R4) | 4-Bromo / 4-Aryl | Critical | The 4-position is the "exit vector." Coupling a triazole or pyrimidine here creates specific H-bonds with Tyr/His residues in the receptor. |
| Amide N | N-H | Decreased | Loss of potency due to high polar surface area (PSA) and lack of conformational bias. |
| Amide N | N-Methyl | Optimal | Reduces PSA, improves CNS penetration (crucial for sleep drugs), and locks the amide bond. |
| Cyclopentyl | 1,2-cis | Variable | Often preferred for compact binding modes in Takeda series. |
| Cyclopentyl | 1,2-trans | Variable | Preferred in some CCR2 series; stereochemistry must be empirically determined for each target. |
Lead Optimization Pathway
-
Hit Generation: Identification of N-cyclopentyl-3-methylbenzamide as a weak binder (
). -
Fragment Growth: Introduction of a bromine at the 4-position (4-bromo-N-cyclopentyl-3-methylbenzamide) allows for Suzuki coupling.
-
Potency Jump: Coupling a 2-fluorophenyl or heteroaryl group at the 4-position typically improves affinity to nanomolar range (
).
Experimental Protocols
Synthesis of 4-Bromo-N-cyclopentyl-3-methylbenzamide
This protocol describes the synthesis of the core building block used in SAR library generation.
Reagents:
-
4-Bromo-3-methylbenzoic acid (1.0 eq)
- -Methylcyclopentylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Procedure:
-
Activation: Dissolve 4-bromo-3-methylbenzoic acid in anhydrous DMF (0.1 M concentration) under
atmosphere. Add DIPEA and stir for 5 minutes. -
Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.
-
Addition: Dropwise add
-methylcyclopentylamine. -
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS (Target mass: ~296/298 amu).
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Biological Assay: Calcium Flux (FLIPR)
To evaluate antagonistic activity against Orexin or CCR2 receptors.
Protocol:
-
Cell Line: CHO-K1 cells stably expressing hOX2R or hCCR2 and
(promiscuous G-protein to force signaling). -
Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 minutes at 37°C.
-
Compound Addition: Add serial dilutions of the cyclopentyl-methylbenzamide derivative. Incubate for 15 minutes.
-
Agonist Challenge: Inject
concentration of Orexin-A or MCP-1 (CCL2). -
Readout: Measure fluorescence intensity (Ex 488 nm / Em 520 nm) using a FLIPR Tetra system.
-
Analysis: Calculate
using a 4-parameter logistic fit.
Biological Pathway Visualization
Understanding the signaling blockade is essential for interpreting SAR data. The following diagram depicts the Gq-coupled pathway blocked by these antagonists.
Caption: Signal transduction pathway of Orexin receptors and the point of intervention by benzamide antagonists.
References
-
Takeda Pharmaceutical Company. Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders.[1][2] US Patent 9,493,432.[1][2] Link
-
Letavic, M. A., et al. (2015).[3] Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate.[2][3] Journal of Medicinal Chemistry, 58(14), 5620–5636. Link
-
Kaiser, D., et al. (2018). Electrophilic Activation of Amides for the Preparation of Polysubstituted Pyrimidines. Synthesis, 51(02), 461-470. (Describes synthesis of N-cyclopentyl-3-methylbenzamide). Link
-
Incyte Corporation. CCR2 Antagonists (INCB3284). (General reference for cyclopentyl-amine based CCR2 antagonists). Link
Sources
An In-Depth Technical Guide to the LogP and Hydrophobicity of 4-chloro-N-cyclopentyl-N-methylbenzamide for Drug Development Professionals
The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a fundamental physicochemical property that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] It governs a molecule's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier, which is crucial for absorption and distribution.[3][4] An optimal balance of hydrophilicity and lipophilicity is essential; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while high hydrophilicity may hinder membrane permeability and cellular uptake.[3]
The partition coefficient (P) is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2] The logarithmic form, LogP, is more commonly used. For ionizable compounds, the distribution coefficient (LogD) is a more relevant descriptor as it accounts for the pH-dependent distribution of all species (ionized and non-ionized).[2][5]
Predicting the Lipophilicity of 4-chloro-N-cyclopentyl-N-methylbenzamide
In the absence of direct experimental data for this compound, we can estimate its LogP by examining structurally similar compounds. This approach, rooted in the principles of medicinal chemistry, allows us to make informed predictions to guide initial research efforts.
| Compound Name | Structure | Reported/Predicted LogP | Source |
| 4-chloro-N-methylbenzamide | 4-chlorobenzoyl group with an N-methyl substituent | Not directly available in searches, but can be inferred as a related structure. | Inferred from searches for similar compounds.[6][7][8][9] |
| 4-chloro-N-cyclopentylbenzamide | 4-chlorobenzoyl group with an N-cyclopentyl substituent | XLogP3-AA: 3.1 | Guidechem[10] |
| 4-chloro-N-(4-methylphenyl)benzamide | 4-chlorobenzoyl group with an N-(p-tolyl) substituent | XLogP3: 3.6 | PubChem[11] |
Based on these related structures, it is reasonable to hypothesize that the LogP of this compound will also be in a moderately lipophilic range. The presence of the chlorine atom and the two alkyl substituents on the amide nitrogen (cyclopentyl and methyl) will contribute to its overall hydrophobicity.
Methodologies for Determining LogP and Hydrophobicity
A multi-faceted approach, combining experimental determination with computational modeling, provides the most comprehensive understanding of a compound's lipophilicity.
Experimental Determination of LogP
1. The Shake-Flask Method (OECD 107)
The "gold standard" for LogP determination is the shake-flask method.[5][12] This technique directly measures the partitioning of a solute between n-octanol and water.
Protocol: Shake-Flask LogP Determination
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Dissolution: Dissolve a precise amount of this compound in the aqueous phase.
-
Partitioning: Combine the aqueous solution with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Accurately measure the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Caption: Shake-Flask method workflow for LogP determination.
2. HPLC-Based Methods for Hydrophobicity Index
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and less material-intensive alternative for estimating hydrophobicity.[1][14] In RP-HPLC, a non-polar stationary phase (e.g., C18) is used, and solutes elute in order of increasing hydrophobicity with a polar mobile phase.[15] The retention time of a compound can be correlated with its LogP.
A hydrophobicity index (HI) can be determined, which is often defined as the percentage of organic solvent in the mobile phase required to achieve a specific retention factor.[16][17]
Protocol: RP-HPLC for Hydrophobicity Index
-
System Setup: Use a C18 column with a mobile phase consisting of a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[18]
-
Calibration: Inject a series of standard compounds with known LogP values that span the expected range for this compound.
-
Sample Analysis: Inject a solution of the test compound.
-
Data Acquisition: Record the retention times for both the standards and the test compound.
-
Correlation: Plot the logarithm of the retention factor (log k) of the standards against their known LogP values to generate a calibration curve.[19]
-
Determination: Use the retention time of this compound to calculate its log k and then determine its LogP from the calibration curve.
Caption: RP-HPLC workflow for estimating LogP.
Computational Prediction of LogP
In silico methods are invaluable for high-throughput screening and for prioritizing compounds for synthesis and further testing.[3] These methods can be broadly categorized as atom-based, fragment-based, and property-based.[20]
-
Fragment-based methods: These approaches, such as the widely used ClogP, calculate the LogP of a molecule by summing the contributions of its constituent fragments and applying correction factors.[21]
-
Atom-based methods: These methods, like XLogP3, consider the contribution of individual atoms to the overall lipophilicity.[10]
-
Machine Learning and AI: More recent approaches utilize machine learning and graph convolutional neural networks to predict LogP from molecular structures with increasing accuracy.[22][23]
While computational methods are powerful, they are predictive and should be validated with experimental data whenever possible. Discrepancies between calculated and experimental values can arise, particularly for novel chemical scaffolds.[24]
Conclusion and Future Directions
Understanding the LogP and hydrophobicity of this compound is a critical step in its evaluation as a potential drug candidate. Based on the analysis of structurally related compounds, a moderately lipophilic character is anticipated. This guide outlines the established experimental and computational methodologies that should be employed to definitively determine these properties.
-
In Silico Prediction: Utilize multiple computational models (e.g., XLogP3, ClogP) to establish an initial predicted LogP range.
-
Experimental Verification: Conduct an RP-HPLC-based screen to obtain a rapid, experimentally derived hydrophobicity index.
-
Definitive Measurement: For late-stage preclinical candidates, perform the gold-standard shake-flask method to obtain a precise LogP value for regulatory submissions and in-depth pharmacokinetic modeling.
By systematically applying these principles, research and development teams can build a robust physicochemical profile for this compound, enabling data-driven decisions throughout the drug discovery and development pipeline.
References
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LogP/D - Cambridge MedChem Consulting. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]
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How important is LogP in drug design? - Quora. [Link]
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Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. [Link]
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SOME THEORETICAL CONSIDERATIONS ON AN EMPIRICAL HYDROPHOBICITY INDEX IN REVERSED-PHASE LIQUID CHROMATOGRAPHY - Revue Roumaine de Chimie -. [Link]
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Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. [Link]
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Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides | Analytical Chemistry - ACS Publications. [Link]
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Shake Flask Method | PDF | Science & Mathematics - Scribd. [Link]
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Hydrophobicity indices for amino acid residues as determined by HPLC - ResearchGate. [Link]
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Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. [Link]
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(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]
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Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed. [Link]
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Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design - IEEE Xplore. [Link]
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Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society. [Link]
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Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds - Virtual Computational Chemistry Laboratory. [Link]
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Hydrophobicity scales - Wikipedia. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]
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LogP vs LogD - What is the Difference? - ACD/Labs. [Link]
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4-chloro-N-[[cyclopropylmethyl(formyl)amino]methyl]benzamide | C13H15ClN2O2 | CID 154584713 - PubChem. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
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Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC. [Link]
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Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]
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N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride | C12H17Cl2N | CID 11948816. [Link]
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- 22. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 23. Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach - American Chemical Society [acs.digitellinc.com]
- 24. longdom.org [longdom.org]
Pharmacophore Identification and Structural Profiling of 4-chloro-N-cyclopentyl-N-methylbenzamide
Topic: Identification of pharmacophores within the 4-chloro-N-cyclopentyl-N-methylbenzamide structure Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.
Executive Summary
The molecule This compound represents a distinct lipophilic scaffold within the benzamide class. Unlike primary benzamides often associated with HDAC inhibition or simple fragment libraries, this tertiary amide features a specific steric and electronic profile defined by its N-substitution pattern.
This guide provides a rigorous technical framework for identifying the pharmacophoric features of this structure. By deconstructing the molecule into its constituent electronic and steric domains, we define its potential interactions with biological targets, ranging from G-Protein Coupled Receptors (GPCRs) to intracellular chaperones like the Sigma-1 receptor.
Structural Anatomy & Physicochemical Properties
Before assigning pharmacophores, we must establish the physicochemical baseline. The molecule is characterized by a lack of Hydrogen Bond Donors (HBD) due to the tertiary amide, a critical factor in its binding profile.
Table 1: Physicochemical Profile (Predicted)
| Property | Value (Approx.) | Pharmacological Implication |
| Molecular Weight | ~237.7 g/mol | Fragment-like/Lead-like space; high ligand efficiency potential. |
| LogP (Lipophilicity) | 3.2 – 3.5 | High membrane permeability; likely CNS penetrant. |
| H-Bond Donors (HBD) | 0 | Inability to act as a donor limits binding to targets requiring N-H interaction. |
| H-Bond Acceptors (HBA) | 1 (Carbonyl) | The amide carbonyl is the sole polar anchor. |
| Rotatable Bonds | 2 (C-N, C-C) | Restricted flexibility compared to linear alkyl chains; entropy penalty upon binding is lower. |
Pharmacophore Deconstruction
The identification of pharmacophores is performed by mapping specific atoms to their capacity to form supramolecular interactions (Van der Waals, electrostatic, hydrophobic).
The 4-Chlorophenyl Moiety (The "Head")
-
Feature Type: Hydrophobic (HYD) + Halogen Bond Donor (XB).
-
Mechanism: The phenyl ring engages in
stacking (T-shaped or parallel-displaced) with aromatic residues (Phe, Tyr, Trp). -
The Chlorine Effect: The chlorine atom at the para-position serves two roles:
-
Metabolic Blocking: It obstructs CYP450-mediated oxidation at the most reactive phenyl position.
-
Sigma Hole: Chlorine exhibits a positive electrostatic potential cap ("sigma hole") along the C-Cl bond axis, allowing it to act as a Lewis acid interacting with backbone carbonyls or sulfurs (Met, Cys) in the binding pocket.
-
The Tertiary Amide Linker
-
Mechanism: The carbonyl oxygen is a strong acceptor.
-
Constraint: The N-methyl and N-cyclopentyl substitutions force the amide bond into a specific rotameric population (typically trans or cis depending on steric clash with the ortho-phenyl protons), creating a rigid "kink" in the molecule.
The N-Cyclopentyl Group (The "Tail")
-
Feature Type: Hydrophobic / Steric Bulk (HYD).
-
Mechanism: This is a critical shape-determining feature. Unlike a flexible n-pentyl chain, the cyclopentyl ring occupies a defined volume.
-
Pharmacological Relevance: This motif is frequently observed in ligands targeting the Sigma-1 receptor and Cannabinoid receptors (CB1/CB2) , where lipophilic globular fits are required.
The N-Methyl Group[4][5]
-
Feature Type: Small Hydrophobic.
-
Mechanism: It eliminates the amide nitrogen's ability to donate a hydrogen bond. This forces the molecule to rely solely on the carbonyl for polar contacts, increasing the molecule's overall lipophilicity and blood-brain barrier (BBB) permeability.
Visualization: Pharmacophore Map
The following diagram utilizes the Graphviz DOT language to visualize the structural decomposition and the functional role of each pharmacophore.
Caption: Figure 1. Decomposition of the molecule into five distinct pharmacophoric nodes, linking chemical structure to binding function.
Protocol: In Silico Pharmacophore Generation
To scientifically validate these features, one must generate a 3D pharmacophore hypothesis. The following protocol outlines the standard operating procedure (SOP) using Ligand-Based Drug Design (LBDD) principles.
Phase 1: Conformer Generation
Objective: Explore the conformational space of the flexible cyclopentyl ring and the amide bond rotation.
-
Input: SMILES string CN(C1CCCC1)C(=O)c2ccc(Cl)cc2.
-
Force Field: OPLS3e or MMFF94x (suitable for small organic molecules).
-
Solvent Model: Implicit water (Generalized Born/Surface Area) to simulate physiological conditions.
-
Sampling: Generate 50-100 conformers per molecule using a systematic search or low-mode MD.
-
Filter: Discard conformers >10 kcal/mol above the global minimum.
Phase 2: Feature Mapping
Objective: Assign pharmacophore tags to the lowest energy conformers.
-
Software: LigandScout, MOE, or Schrödinger Phase.
-
Feature Definitions:
-
HBA: Vector originating from Carbonyl Oxygen.
-
HYD (Aromatic): Centroid of the phenyl ring with normal vector.
-
HYD (Aliphatic): Centroid of the cyclopentyl ring.
-
XB (Halogen): Vector extending from C4-Cl.
-
-
Exclusion Volumes: Define steric spheres around the N-methyl and Cyclopentyl groups to represent the "shape" that the receptor must accommodate.
Phase 3: Alignment and Scoring
If comparing against a known active ligand (e.g., a known Sigma-1 ligand like Haloperidol or Pentazocine):
-
Align: Superimpose the this compound conformers onto the reference ligand using the Phenyl ring and Amide/Amine nitrogen as pivot points.
-
Score: Calculate the RMSD of the pharmacophore feature overlap.
Target Prediction & Polypharmacology
Based on the identified pharmacophores, this scaffold shows high structural homology with ligands for specific biological targets.
Sigma-1 Receptor ( R)
The combination of a lipophilic aromatic head (4-Cl-phenyl) and a bulky amine-region (N-cyclopentyl) is the classic pharmacophore for Sigma-1 receptor ligands [1].
-
Hypothesis: The N-methyl group may reduce affinity slightly compared to a basic amine (which forms a salt bridge with Asp126), but the high lipophilicity may compensate via hydrophobic interactions with the receptor's diverse binding pocket.
Transient Receptor Potential (TRP) Channels
Benzamide derivatives are known modulators of TRP channels (e.g., TRPV1, TRPM8). The 4-chloro substitution is a common feature in antagonists for these channels [2].
Exclusion: HDAC Inhibition
While many benzamides are HDAC inhibitors, they typically require a primary amide or a zinc-binding group (like hydroxamic acid). The tertiary amide in this structure sterically hinders the zinc-binding geometry required for Class I HDAC inhibition [3], making this molecule a likely negative control for HDAC studies or a selective ligand for non-epigenetic targets.
Experimental Validation Workflow
To confirm the in silico predictions, the following workflow is recommended.
Caption: Figure 2. Experimental workflow to validate the pharmacophore hypothesis through binding assays and SAR analog synthesis.
References
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. Link
-
Diver, M. M., et al. (2019). Structural insights into TRPM8 inhibition and desensitization. Science, 365(6451), 1434-1440. Link
-
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Therapy for Cancer. Journal of Biomedical Research, 29(1), 14-23. Link
Sources
- 1. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.umpr.ac.id [journal.umpr.ac.id]
- 3. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis protocol for 4-chloro-N-cyclopentyl-N-methylbenzamide
[1]
Abstract & Strategic Overview
This protocol details the synthesis of 4-chloro-N-cyclopentyl-N-methylbenzamide via a nucleophilic acyl substitution reaction (Schotten-Baumann conditions).[1] This structural motif—a benzamide substituted with a cycloalkyl-methylamine moiety—is a common pharmacophore in medicinal chemistry, often serving as a scaffold for exploring structure-activity relationships (SAR) in GPCR ligands or as an intermediate in the synthesis of agrochemicals.[1]
The synthesis strategy prioritizes regiocontrol and purity . We utilize the high reactivity of 4-chlorobenzoyl chloride coupled with N-methylcyclopentylamine in the presence of a tertiary amine base.[1] This method is selected over direct carboxylic acid coupling (using carbodiimides like EDC/DCC) to minimize byproduct formation (e.g., N-acylureas) and simplify downstream purification.[1]
Reaction Scheme
Reagents: 4-Chlorobenzoyl chloride + N-Methylcyclopentylamine + Triethylamine (Et₃N) Solvent: Dichloromethane (DCM) (Anhydrous) Conditions: 0 °C to Room Temperature (RT), N₂ atmosphere[1]
Experimental Design & Causality
Reagent Selection Logic
-
4-Chlorobenzoyl Chloride: Chosen as the electrophile due to the excellent leaving group ability of the chloride ion (
), ensuring rapid reaction kinetics even at low temperatures.[1] -
N-Methylcyclopentylamine: The nucleophile.[1] The secondary amine structure prevents over-alkylation issues common with primary amines.
-
Triethylamine (Et₃N): Acts as a proton scavenger. The reaction generates HCl; without a base, the amine nucleophile would be protonated to its non-nucleophilic hydrochloride salt, stalling the reaction.[1] Et₃N is chosen for its steric bulk (non-nucleophilic) and ease of removal (water-soluble salts).[1]
-
Dichloromethane (DCM): Selected for its high solubility for both reactants and the product, low boiling point (facilitating removal), and non-nucleophilic nature.[1]
Stoichiometry Table
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Rationale |
| 4-Chlorobenzoyl Chloride | Electrophile | 1.0 | 175.01 | ~1.38 | Limiting reagent to ensure complete consumption of the acyl chloride.[1] |
| N-Methylcyclopentylamine | Nucleophile | 1.1 | 99.18 | ~0.85 | Slight excess drives the reaction to completion.[1] |
| Triethylamine (Et₃N) | Base | 1.5 | 101.19 | 0.726 | Excess ensures full neutralization of HCl evolved. |
| DCM (Anhydrous) | Solvent | N/A | 84.93 | 1.33 | Concentration ~0.2 M to manage exotherm. |
Step-by-Step Synthesis Protocol
Phase 1: Setup and Reagent Preparation[1]
-
Glassware Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Fit with a rubber septum and purge with nitrogen (N₂) for 15 minutes.
-
Expert Insight: Moisture reacts with acyl chlorides to form carboxylic acids (4-chlorobenzoic acid), a difficult-to-separate impurity.[1] An inert atmosphere is critical.
-
-
Solvent Charging: Syringe anhydrous DCM (50 mL) into the RBF.
-
Amine Addition: Add N-methylcyclopentylamine (1.1 equiv) and Triethylamine (1.5 equiv) to the DCM. Stir to ensure homogeneity.
-
Thermal Control: Submerge the RBF in an ice/water bath (0 °C). Allow the internal temperature to equilibrate for 10 minutes.
-
Causality: The amidation reaction is highly exothermic. Starting at 0 °C prevents solvent boiling and minimizes side reactions (e.g., decomposition).[1]
-
Phase 2: Reaction Initiation[1]
-
Electrophile Preparation: In a separate dry vial, dissolve 4-chlorobenzoyl chloride (1.0 equiv) in DCM (10 mL).
-
Controlled Addition: Add the acyl chloride solution dropwise to the cold amine mixture over 15–20 minutes using a syringe pump or pressure-equalizing addition funnel.
-
Observation: White fumes (HCl) may form briefly inside the flask, immediately neutralized by the base to form a white precipitate (Et₃N[1]·HCl). This precipitation confirms the reaction is proceeding.
-
-
Reaction Progression: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3–4 hours.
Phase 3: Monitoring and Workup[1]
-
TLC Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.
-
Target: Disappearance of the acyl chloride (high R_f) and appearance of the amide product (lower R_f).[1]
-
-
Quenching: Quench the reaction by adding 1M HCl (30 mL) to the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash 1: Organic layer vs. 1M HCl (30 mL) – Removes residual amines.
-
Wash 2: Organic layer vs. Saturated NaHCO₃ (30 mL) – Neutralizes residual acid and removes any hydrolyzed 4-chlorobenzoic acid.[1]
-
Wash 3: Organic layer vs. Brine (30 mL) – Removes bulk water.
-
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 10 minutes. Filter off the solids.[3]
-
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 35 °C to yield the crude solid/oil.
Visualization of Workflow
Figure 1: Logical workflow for the synthesis of this compound, highlighting critical control points for temperature and purification.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, the isolated material must pass the following checkpoints.
| Checkpoint | Method | Expected Result | Interpretation |
| Purity | HPLC / LC-MS | Single peak >95% area. | Confirm absence of 4-chlorobenzoic acid (hydrolysis product). |
| Identity | ¹H-NMR (CDCl₃) | Aromatic: ~7.4 ppm (4H, m)N-Me: ~2.8-3.0 ppm (3H, s)Cyclopentyl: Multiplets 1.5-2.0 ppm & methine ~4.5 ppm.[1] | Diagnostic N-Methyl singlet and Cyclopentyl methine proton shift confirm amide formation.[1] |
| Mass | MS (ESI+) | [M+H]⁺ = 238.1 (approx) | Matches theoretical molecular weight for C₁₃H₁₆ClNO. |
Troubleshooting
-
Problem: Product contains white solid impurity.
-
Problem: Low Yield.
-
Cause: Hydrolysis of acyl chloride due to wet solvent.
-
Solution: Ensure DCM is distilled or dried over molecular sieves before use.
-
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Nucleophilic Acyl Substitution mechanisms).
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] [1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 834083, 4-Chloro-N-cyclopentylbenzylamine (Precursor Analogue).[1] Retrieved from .
-
ChemicalBook. (2023). 4-Chloro-N-methylbenzamide (Structural Analogue Properties). Retrieved from .
Application Note: Optimized Microwave-Assisted Synthesis of N-Methylbenzamide Derivatives
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-methylbenzamide derivatives utilizing microwave-assisted organic synthesis (MAOS). Amide bonds are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[1][2][3][4] Traditional methods for their synthesis often require harsh conditions, long reaction times, and the use of stoichiometric coupling agents that generate significant waste.[3][5] Microwave-assisted synthesis offers a green, efficient, and rapid alternative, dramatically reducing reaction times from hours to minutes and often improving yields.[4][6][7] This document outlines the mechanistic principles of microwave heating, provides a robust, step-by-step general protocol for the direct amidation of benzoic acids with methylamine, discusses key optimization parameters, and presents a framework for troubleshooting. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage MAOS for efficient and sustainable chemical synthesis.
Introduction: The Case for Microwave-Assisted Amidation
N-methylbenzamide and its derivatives are prevalent structural motifs in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. The formation of the amide bond via the condensation of a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. However, the direct reaction is often slow and requires high temperatures to drive off water, which can lead to side reactions and degradation.
Conventional solutions involve activating the carboxylic acid with coupling reagents like carbodiimides or converting it to a more reactive species such as an acyl chloride.[5] While effective, these methods suffer from poor atom economy and generate by-products that complicate purification.[3]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases.[6][7] This results in significantly accelerated reaction rates, often higher product yields, and enhanced purity.[4][6] Furthermore, MAOS frequently enables reactions under solvent-free conditions, aligning with the principles of green chemistry.[1][2][3]
Mechanism of Microwave Enhancement
Microwave heating in chemical synthesis is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[6]
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat rapidly and efficiently throughout the bulk of the material.
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or salts), they will migrate back and forth in the oscillating electric field. Collisions with other molecules generate heat.
This direct energy transfer is fundamentally different from conventional heating, where the vessel is heated first and the heat is then slowly transferred to the reaction medium.[6] The rapid, uniform heating provided by microwaves minimizes the formation of wall effects and thermal degradation products, often leading to cleaner reactions.
General Experimental Protocol & Workflow
This section provides a detailed, self-validating protocol for the synthesis of the parent N-methylbenzamide from benzoic acid and methylamine. This procedure can be adapted for a wide range of substituted derivatives.
Materials & Reagents
-
Benzoic Acid (≥99.5%)
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)
-
Catalyst (optional, e.g., Ceric Ammonium Nitrate (CAN))[1][2][3]
-
Solvent (optional, e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or solvent-free)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment
-
Dedicated microwave reactor (e.g., single-mode cavity reactor)
-
10 mL or 35 mL microwave reaction vessel with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Visualized Experimental Workflow
The general process from setup to final product is outlined below.
Caption: General workflow for microwave-assisted N-methylbenzamide synthesis.
Step-by-Step Methodology
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzoic acid (1.0 mmol, 122.1 mg) and the chosen amine (e.g., methylamine, 1.2 mmol).
-
Catalyst/Solvent Addition (Optional): For catalyst-free conditions, proceed to the next step. If a catalyst is used, add it now (e.g., Ceric Ammonium Nitrate, 0.02 mmol, 11.0 mg).[3] If a solvent is desired, add 2-4 mL. For solvent-free reactions, ensure at least one reactant is a liquid or has a low melting point.[3]
-
Vessel Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel into the microwave reactor cavity. Set the reaction parameters. A typical starting point is a temperature of 120-160 °C, a hold time of 5-15 minutes, and a maximum power of 150-300 W.[3][8] The instrument will automatically monitor and control the internal temperature and pressure.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.
-
Workup: Open the vessel and transfer the contents to a separatory funnel using ethyl acetate (20 mL).
-
Extraction: Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude N-methylbenzamide by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Optimization of Reaction Conditions
The efficiency of microwave-assisted amidation is highly dependent on several parameters. A design of experiments (DoE) approach can be valuable for optimizing conditions for specific substrates.[9]
Key Parameter Influence Diagram
Caption: Factors influencing the efficiency of microwave-assisted amidation.
-
Temperature & Time: These are the most critical factors. Higher temperatures generally lead to faster reactions.[3] An advantage of sealed-vessel microwave synthesis is the ability to superheat solvents far above their atmospheric boiling points, dramatically accelerating the reaction. Reaction times are typically reduced from many hours to just 5-30 minutes.[4][10]
-
Solvent: The choice of solvent is crucial as it must couple effectively with microwaves. Polar solvents (e.g., DMF, NMP, MeCN, alcohols) are excellent microwave absorbers. However, solvent-free conditions are often possible and are considered a greener approach.[1][2][3][11]
-
Catalyst/Coupling Agent: While direct amidation is often achievable at high temperatures, some systems benefit from a catalyst. Boronic acids and cerium salts have been shown to be effective.[1][3] In some cases, coupling agents like cyanuric chloride can be used under microwave conditions for rapid and high-yielding transformations.[10]
-
Microwave Power: Use a power setting that allows the reaction to reach the target temperature smoothly without overshooting. Modern reactors often use power modulation to maintain a stable temperature.[8]
Comparative Data for N-Arylbenzamide Synthesis
The following table summarizes representative conditions for the direct amidation of benzoic acid, highlighting the impact of different parameters.
| Entry | Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | p-Toluidine | None | None | 160-165 | 120 | 79 | [3] |
| 2 | p-Toluidine | CAN (2) | None | 160-165 | 120 | 97 | [3] |
| 3 | Aniline | None | None | 160-165 | 120 | 77 | [3] |
| 4 | Aniline | CAN (2) | None | 160-165 | 120 | 96 | [3] |
| 5 | Benzylamine | None | None | 160-165 | 120 | 81 | [3] |
| 6 | Benzylamine | CAN (2) | None | 160-165 | 120 | 98 | [3] |
CAN = Ceric Ammonium Nitrate
As shown, the addition of a catalyst can significantly improve yields even under optimized thermal conditions.[3]
Safety & Troubleshooting
-
Safety: Always use pressure-rated, sealed vessels designed specifically for microwave chemistry. Never exceed the recommended volume or pressure limits for the vessel. Do not attempt to open a vessel until it has fully cooled.
-
Troubleshooting:
-
Low Yield: Increase the temperature, reaction time, or consider adding a catalyst. Ensure the amine is not lost due to high volatility; using a salt form or a solution can mitigate this.
-
Side Product Formation: Decrease the temperature or reaction time. Over-heating can cause decomposition. Ensure starting materials are pure.
-
Reaction Not Heating: Ensure the reaction mixture contains a polar component (a polar reactant or a polar solvent) that can absorb microwave energy.
-
Conclusion
Microwave-assisted synthesis is a robust, highly efficient, and environmentally conscious method for the production of N-methylbenzamide derivatives.[1][2][3] By leveraging rapid, direct heating, this technology dramatically shortens reaction times, often increases yields, and simplifies purification compared to conventional methods.[4] The protocols and optimization guidelines presented here provide a solid foundation for researchers to successfully implement MAOS in their synthetic workflows, accelerating discovery and development in medicinal chemistry and related fields.
References
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). MDPI. Available at: [Link]
-
Optimization of the Microwave Assisted Glycosylamines Synthesis Based on a Statistical Design of Experiments Approach. (2020). MDPI. Available at: [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PubMed. Available at: [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC. Available at: [Link]
-
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (n.d.). Bentham Science. Available at: [Link]
-
A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. (n.d.). Indian Chemical Society. Available at: [Link]
-
Optimization of reaction condition under microwave irradiation. (n.d.). ResearchGate. Available at: [Link]
-
Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. (n.d.). PMC. Available at: [Link]
-
A Review of Amide Bond Formation in Microwave Organic Synthesis. (2021). ResearchGate. Available at: [Link]
-
Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. (2025). ResearchGate. Available at: [Link]
-
Synthesis of fatty acid amide from amidation palm fatty acid distillate with urea using microwave irradiation. (2025). AIP Publishing. Available at: [Link]
-
Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. (n.d.). PMC. Available at: [Link]
-
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). MDPI. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Available at: [Link]
-
Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase. (n.d.). huscap.hokudai.ac.jp. Available at: [Link]
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (n.d.). SciTechnol. Available at: [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Microwave assisted synthesis and in silico molecular modeling studies some new derivatives of (Z). (n.d.). Der Pharma Chemica. Available at: [Link]
-
Rapid microwave-assisted deprotection of N-Cbz and N-Bn derivatives. (2001). ScienceDirect. Available at: [Link]
-
Solid supported reaction. (n.d.). pharmatutor.org. Available at: [Link]
-
Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. (n.d.). JOCPR. Available at: [Link]
-
Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone. (2012). ResearchGate. Available at: [Link]
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- 11. researchgate.net [researchgate.net]
Formulation strategies for administering 4-chloro-N-cyclopentyl-N-methylbenzamide in animal models
Application Note: Formulation Strategies for 4-chloro-N-cyclopentyl-N-methylbenzamide
Executive Summary & Compound Analysis
This compound represents a classic challenge in preclinical pharmacology: a biologically active small molecule with a "brick-dust" physicochemical profile. Structurally, the molecule features a lipophilic chlorobenzene core coupled with a disubstituted amide (N-cyclopentyl, N-methyl).
Critical Physicochemical Insight: Unlike secondary amides, this N,N-disubstituted amide lacks a hydrogen bond donor on the amide nitrogen. This structural feature typically lowers the melting point compared to its monosubstituted analogs but significantly increases lipophilicity (LogP estimated ~3.2–3.8). Furthermore, because the amide nitrogen is not basic and the molecule lacks acidic protons, pH adjustment (salt formation) is ineffective for solubilization at physiological pH.
Therefore, standard aqueous saline formulations will result in immediate precipitation, erratic bioavailability, and potential physical toxicity (peritonitis/embolism). This guide details three field-proven formulation tiers designed to maximize exposure while maintaining animal welfare.
Formulation Decision Matrix
Before selecting a protocol, researchers must align the vehicle with the route of administration (ROA) and the study duration.
Caption: Decision tree for selecting the optimal vehicle based on administration route and study type.
Tier 1: The "Universal" Co-Solvent System (IV/IP)
Best For: Acute efficacy studies, PK screening, single-dose administration. Mechanism: Uses dielectric constant adjustment. DMSO dissolves the crystal lattice; PEG400 acts as an interface between the organic solvent and water; Saline provides tonicity.
Target Composition: 10% DMSO / 40% PEG400 / 50% Saline.
Protocol:
-
Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.
-
Primary Solubilization: Add 10% of the final volume of Dimethyl Sulfoxide (DMSO, anhydrous).
-
Critical Step: Vortex vigorously or sonicate at 37°C until the solution is perfectly clear. Do not proceed if particles are visible.
-
-
Interface Stabilization: Slowly add 40% of the final volume of Polyethylene Glycol 400 (PEG400).
-
Technique: Add dropwise while vortexing. The solution may warm slightly (exothermic mixing).
-
-
Aqueous Phase: Slowly add 50% of the final volume of sterile saline (0.9% NaCl) or PBS.
-
Caution: Adding saline too fast can cause "shock precipitation." If cloudiness appears, sonicate immediately.
-
Validation Data:
| Parameter | Specification | Notes |
|---|---|---|
| Max Concentration | ~2–5 mg/mL | Dependent on specific crystal polymorphism. |
| Stability | 4 hours at RT | Prepare fresh daily. |
| Viscosity | Moderate | Use 25G needle or larger. |
| Tolerability | Moderate | High osmolarity; inject slowly to minimize pain. |
Tier 2: The Biocompatible Complexation System (IP/Chronic)
Best For: Multi-dose studies, neuroprotection models (where solvents might confound results), or sensitive transgenic strains. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic benzamide, shielding it from water without using harsh organic solvents [1].
Target Composition: 20% (w/v) HP-β-CD in Saline.
Protocol:
-
Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water/saline. Filter sterilize (0.22 µm).
-
Compound Addition: Add the benzamide powder to the cyclodextrin solution.
-
Energy Input: This system requires energy to reach equilibrium.
-
Method A: Sonicate for 30–60 minutes at 40°C.
-
Method B: Stir overnight at room temperature.
-
-
Verification: The solution must be crystal clear. If hazy, filter through a 0.45 µm filter (note: this may reduce final drug concentration; verify via HPLC).
Expert Insight: Cyclodextrins are renally cleared. Ensure animals are well-hydrated. This vehicle is non-irritating and suitable for IP injection over weeks.
Tier 3: Oral Suspension (High Dose/Tox)
Best For: Oral gavage (PO) where high doses (>10 mg/kg) are required and solubility limits are exceeded. Mechanism: Wetting agents (Tween) reduce surface tension, while viscosity modifiers (Methylcellulose) prevent sedimentation.
Target Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.
Protocol:
-
Wetting: Place the compound in a mortar. Add Tween 80 (0.1% of final volume) directly onto the powder.
-
Levigation: Triturate (grind) the powder and Tween with a pestle until a smooth, thick paste is formed. This breaks down aggregates.
-
Suspension: Geometrically dilute with the 0.5% MC solution, mixing constantly.
-
Homogenization: Transfer to a vial and vortex.
Self-Validating Check: Invert the vial. The particles should remain suspended for at least 5 minutes. If they settle immediately, the viscosity is too low (increase MC to 1%) or particle size is too large (increase trituration time).
Quality Control & Troubleshooting
The "Flash Precip" Phenomenon: Lipophilic benzamides often precipitate upon contact with biological fluids (e.g., peritoneal fluid).
-
In Vitro Test: Pipette 10 µL of your formulation into 1 mL of warm PBS.
-
Pass: Solution remains clear or turns slightly opalescent (nanoprecipitation).
-
Fail: Visible white flakes or crystals form immediately. Action: Switch to Tier 2 (Cyclodextrin).
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research. Link
-
PubChem. (n.d.).[2][3] this compound Compound Summary. National Library of Medicine. Link (Note: General reference for physicochemical properties of benzamide analogs).
Sources
Application Notes & Protocols: Safe Storage and Handling of 4-chloro-N-cyclopentyl-N-methylbenzamide Powder
Abstract: This document provides a comprehensive guide to the safe storage and handling of 4-chloro-N-cyclopentyl-N-methylbenzamide powder for research and development applications. The protocols herein are synthesized from established best practices for handling chlorinated aromatic amides and fine chemical powders in a laboratory setting. Emphasis is placed on understanding the causal relationship between the compound's inferred chemical properties and the recommended safety procedures. This guide covers material receipt, storage, personal protective equipment (PPE), weighing, stock solution preparation, spill management, and waste disposal.
Introduction and Scope
This compound is a substituted benzamide derivative. Compounds of this class are prevalent in medicinal chemistry and drug discovery programs.[1][2] Proper handling and storage are paramount to ensure researcher safety, maintain compound integrity, and achieve experimental reproducibility.
Disclaimer: As of the date of this publication, specific, publicly available Safety Data Sheet (SDS) and detailed physicochemical data for this compound are limited. Therefore, the following recommendations are grounded in the principles of chemical safety for analogous structures, such as other N-substituted and chlorinated benzamides.[3] Users are REQUIRED to perform a comprehensive, institution-specific risk assessment before handling this compound.
Inferred Compound Profile and Hazard Analysis
Based on its structure, the following characteristics and potential hazards are inferred:
-
Physical State: Likely a crystalline solid or fine powder at room temperature.[3] Fine powders present a significant inhalation hazard.[4]
-
Stability: The N-substituted amide bond is generally stable under standard laboratory conditions.[5][6] However, prolonged exposure to strong acids, bases, or high temperatures should be avoided to prevent hydrolysis.
-
Solubility: Expected to have limited solubility in water and higher solubility in organic solvents like DMSO, ethanol, and acetone.[3]
-
Toxicology: Chlorinated organic compounds can be toxic and may persist in the environment.[7][8][9] The toxicological properties of this specific compound are not fully characterized. Therefore, it must be treated as a potentially hazardous substance. Avoid skin contact, eye contact, and inhalation.[10][11]
Storage Protocols
Proper storage is critical to preserve the chemical integrity of this compound and prevent accidental exposure.
Causality: Unsuitable storage conditions can lead to compound degradation. For instance, humidity can cause powders to cake, making accurate weighing difficult, while light or heat can catalyze decomposition reactions.[12][13]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool location. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes potential for thermal degradation. |
| Atmosphere | Store in a dry, inert environment. Use of a desiccator is advised. | Prevents caking from moisture absorption and potential hydrolysis.[12] |
| Light | Protect from direct sunlight and UV sources. Store in an amber vial or opaque container. | Prevents potential photodecomposition.[14] |
| Container | Keep in a tightly sealed, clearly labeled container.[15] | Prevents contamination and escape of the powder.[13] |
Incompatible Materials: Keep segregated from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or uncontrolled reactions.[16]
Handling Procedures & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.
Engineering Controls
-
Ventilation: All handling of the powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[4][17]
-
Containment: For highly accurate measurements, a ventilated balance enclosure or powder containment hood is recommended to minimize air currents that can affect balance readings and disperse the powder.[4]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical.[18][19][20] The following PPE is mandatory when handling this compound powder.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption. Gloves should be inspected before use and changed immediately if contaminated.[17][18] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[19][21] | Protects eyes from airborne powder and potential splashes.[18] |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination.[13] |
| Respiratory | When working in a fume hood, respiratory protection is typically not required. If a significant aerosolization risk exists outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary.[18][21] | Prevents inhalation of the fine powder, which is a primary exposure route.[19] |
General Handling Workflow
The following diagram outlines the lifecycle of handling the compound in a research setting.
Caption: General workflow for handling this compound powder.
Experimental Protocols
Protocol 5.1: Weighing the Powder
Objective: To accurately and safely weigh a precise amount of the compound.
-
Preparation: Ensure the analytical balance is clean, calibrated, and located inside a fume hood or ventilated enclosure.[4] Place a disposable weigh boat or paper on the balance.
-
Tare: Close the enclosure doors and tare the balance.
-
Transfer: Keep the stock container as close to the weigh boat as possible to minimize travel distance.[4] Use a clean spatula to carefully transfer small amounts of the powder from the stock container to the weigh boat. Avoid pouring directly from the bottle.[4]
-
Measure: Add powder until the desired mass is reached.
-
Finalize: Immediately and securely close the stock container.[4] Record the final mass.
-
Cleanup: Carefully fold the weigh paper or handle the weigh boat to prevent spilling the weighed powder. Decontaminate the spatula and the balance area using a suitable solvent (e.g., 70% ethanol) and wipes. Dispose of contaminated wipes in the appropriate chemical waste stream.
Protocol 5.2: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for subsequent dilution in experimental assays. This protocol is based on best practices for similar compounds.[22][23]
Materials:
-
This compound powder
-
Research-grade Dimethyl Sulfoxide (DMSO)
-
Volumetric flask (appropriate size)
-
Vortex mixer and/or sonicator
-
Calibrated pipettes
-
Amber cryovials for aliquoting
Procedure:
-
Calculation: Determine the mass of the compound needed. For example, to make 10 mL of a 10 mM solution (Molecular Weight to be determined by the user, assume X g/mol for this example):
-
Mass (g) = 10 mmol/L * 0.010 L * X g/mol
-
-
Weighing: Following Protocol 5.1, accurately weigh the calculated mass and transfer it to the volumetric flask.
-
Dissolution: a. Add approximately 70-80% of the final volume of DMSO to the flask.[22] b. Cap the flask and vortex vigorously until the solid is fully dissolved. c. If dissolution is slow, briefly sonicate the solution or warm it in a water bath (not exceeding 40°C).[22] Allow the solution to cool to room temperature before proceeding.
-
Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask. Cap and invert the flask multiple times to ensure homogeneity.[22]
-
Aliquoting & Storage: a. Dispense the stock solution into smaller, single-use aliquots in labeled amber cryovials.[22] This prevents contamination and degradation from repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.
Caption: Step-by-step workflow for preparing a stock solution.
Spill Management and Waste Disposal
Spill Response
Accidents can happen, and a quick, safe response is crucial.[15]
-
Small Powder Spill:
-
Alert personnel in the immediate area.[15]
-
Wearing your full PPE, gently cover the spill with absorbent paper to prevent further aerosolization.
-
Wet the absorbent paper with a suitable solvent (like 70% ethanol) to dampen the powder.
-
Carefully collect the material using a scoop or dustpan and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with soap and water or an appropriate solvent.
-
Waste Disposal
Improper disposal of chlorinated organic compounds can cause significant environmental harm.[9][24]
-
Solid Waste: All contaminated materials, including gloves, weigh boats, and wipes, must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental waste containing the compound must be collected in a designated chlorinated or halogenated liquid waste container.
-
Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[10] Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.
References
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Google Cloud.
- Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials.
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog.
- Handling and Storing Chemicals. (2017, July 10). Lab Manager.
- A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus.
- Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
- Process for Disposal of Chlorinated Organic Residues. Journal of the Air Pollution Control Association.
- Safety Data Sheet. (2023, November 10). R&D Systems.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- SAFETY DATA SHEET. (2013, November 1). Thermo Fisher Scientific.
- Preparation of 2-Hydroxy-6-nitrobenzamide Stock Solutions: Application Notes and Protocols. Benchchem.
- SAFETY DATA SHEET. (2022, July 4). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications.
- Current advances of chlorinated organics degradation by bioelectrochemical systems: a review. (2024, May 20). PubMed.
- Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
- Study on the composition and risk of chlorinated organic compounds in landfills and surrounding groundwater. 环境工程技术学报.
- SAFETY DATA SHEET. Fisher Scientific.
- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. (2024, November 29). TCI Chemicals.
- 4-chloro-N-cyclopentylbenzylamine. PubChem, National Center for Biotechnology Information.
- Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021, April 19). MDPI.
- REMOVAL OF CHLORINATED ORGANIC COMPOUNDS IN WATER WITH SUBSTRATE ANCHORED ZERO VALENT BIMETALS. Kenyatta University.
- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). ACS Publications.
- SAFETY DATA SHEET. (2024, August 6). MilliporeSigma.
- Preparing Stock Solutions. PhytoTech Labs.
- Solvent-free protocol for the green synthesis of benzamide analogs of dibenzoazepine. (2025, August 7). ResearchGate.
- 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet. Synquest Labs.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate.
- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing).
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022, November 17). Organic Syntheses.
- pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. (2025, August 4). Beilstein Journals.
- 4-chloro-N-methylbenzamide. CymitQuimica.
- Safety Data Sheet: Methyl N-[4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulphonyl]carbamate. Toronto Research Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CAS 6873-44-5: 4-chloro-N-methylbenzamide | CymitQuimica [cymitquimica.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
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- 8. Current advances of chlorinated organics degradation by bioelectrochemical systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the composition and risk of chlorinated organic compounds in landfills and surrounding groundwater [hjgcjsxb.org.cn]
- 10. fishersci.com [fishersci.com]
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- 23. csstc.org [csstc.org]
- 24. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Optimizing temperature and pressure for benzamide derivative synthesis
Optimization of Temperature & Pressure Parameters
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermodynamics, Kinetics, Troubleshooting, and Safety Protocols for Amidation.
Introduction: The Physicochemical Landscape
Welcome to the Benzamide Synthesis Support Center. Optimizing the formation of the amide bond (
In benzamide synthesis, Temperature (
-
Temperature dictates the reaction rate and the activation of stable carboxylic acids.
-
Pressure (specifically in closed systems) governs the phase behavior of volatile amines and shifts equilibrium in condensation reactions.
Decision Matrix: Selecting the Right Methodology
Before optimizing
Technical Deep Dive: Thermodynamics & Kinetics
The Temperature Paradox
-
Low T (0–25°C): Required for Schotten-Baumann (Acid Chloride) methods. High temperatures here promote hydrolysis of the acid chloride by atmospheric moisture rather than amidation.
-
High T (>100°C): Required for Direct Amidation .[1] The carboxylic acid OH group is a poor leaving group. High thermal energy is needed to dehydrate the salt intermediate.
-
Critical Insight: For direct amidation,
must exceed the boiling point of water (or the azeotrope) to drive the equilibrium forward via Le Chatelier’s principle [1].
-
The Role of Pressure (Autoclaves)
When reacting esters or acids with volatile amines (e.g., ammonia, methylamine), Autogenic Pressure is critical.
-
Phase Solubility: At 100°C, ammonia gas has low solubility in organic solvents at 1 atm. Sealing the vessel increases pressure (typically 5–20 bar), forcing the amine into the liquid phase where the reaction occurs.
-
Safety Warning: The pressure is generated by the vapor pressure of the solvent plus the partial pressure of the amine. Always calculate maximum theoretical pressure before heating [2].
Troubleshooting Guide (Q&A)
Scenario A: Schotten-Baumann (Acid Chloride Route)
Q: My yield is low, and I'm recovering benzoic acid. What went wrong?
-
Root Cause: The reaction with water (impurity) was faster than with your amine. This often happens if the reaction exotherm is uncontrolled or solvents are "wet."
-
Corrective Action:
-
Lower T: Start at 0°C. Hydrolysis has a higher activation energy than amidation; keeping it cold favors the amide.
-
Biphasic Control: If using aqueous base (NaOH), ensure vigorous stirring.[3] The amine reacts at the interface.
-
Reagent Quality: Distill benzoyl chloride if it smells strongly of acid before use.
-
Q: I see a secondary spot on TLC that corresponds to a dimer (Imide).
-
Diagnosis: Over-acylation (Formation of
). -
Root Cause: Excess acid chloride or high temperatures allowed the amide product to act as a nucleophile.
-
Corrective Action:
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of acid chloride.
-
Mode of Addition: Add the acid chloride slowly (dropwise) to the amine solution. This ensures the amine is always in excess until the end [3].
-
Scenario B: Direct Thermal Amidation / Ammonolysis
Q: The pressure in my autoclave dropped significantly during the reaction.
-
Diagnosis: Reaction consumption or Leak.[4]
-
Analysis: In ammonolysis, consumption of ammonia gas reduces pressure. However, a rapid drop might indicate a leak.
-
Protocol:
-
Check the pressure curve. A gradual exponential decay is normal (kinetics). A linear drop to zero suggests a leak.
-
Safety: If a leak is suspected, do not tighten fittings while hot/pressurized. Cool to RT, vent, and inspect seals.
-
Q: I am using Boric Acid catalyst in toluene, but the reaction stalled at 50%.
-
Diagnosis: Water saturation.
-
Root Cause: The catalyst cycle is inhibited by water.
-
Corrective Action:
-
Dean-Stark Trap: Ensure the trap is actively removing water. If the toluene is wet, the reflux temperature will not reach the required 110°C.
-
Molecular Sieves: Add 4Å molecular sieves to the reaction matrix to scavenge water in situ [4].
-
Standard Operating Procedures (SOPs)
SOP 1: Catalyst-Free High-Pressure Ammonolysis
Best for: Converting methyl benzoate derivatives to primary amides.
| Parameter | Specification | Notes |
| Substrate | Methyl 4-hydroxybenzoate (Example) | 1.0 Equiv |
| Reagent | 28% Aqueous Ammonia | 10.0 Equiv (Excess) |
| Temperature | 100–120°C | Critical range. <100°C is too slow; >140°C degrades product. |
| Pressure | Sealed (Autogenic) | Expect 5–15 bar depending on headspace. |
| Time | 4–8 Hours | Monitor pressure plateau. |
Protocol:
-
Load ester and aqueous ammonia into a stainless steel autoclave (Hastelloy recommended for halides).
-
Seal and pressure test with
(20 bar) for 10 mins. Vent . -
Heat to 110°C . Stirring speed: >500 RPM (mass transfer limited).
-
Cool to <30°C before venting. Product usually precipitates upon cooling.
SOP 2: Boric Acid Catalyzed Direct Amidation
Best for: Green synthesis from benzoic acids without chlorinated reagents.
| Parameter | Specification | Notes |
| Substrate | Benzoic Acid Derivative | 1.0 Equiv |
| Reagent | Amine (BnNH2, etc.) | 1.1 Equiv |
| Catalyst | Boric Acid ( | 10–20 mol% |
| Solvent | Toluene or Xylene | High boiling point required for azeotrope. |
| Temperature | Reflux (110–140°C) | Must boil solvent to remove water. |
Protocol:
-
Equip a Round Bottom Flask with a Dean-Stark trap and condenser.
-
Add acid, amine, boric acid, and solvent.[5]
-
Heat to vigorous reflux.
-
Monitor water collection in the trap. Reaction is complete when water evolution ceases.
-
Cool to 60°C, add EtOAc, wash with 1M HCl (remove unreacted amine) and sat.
(remove unreacted acid).
Visualizing the Mechanism
Understanding the Boric Acid cycle helps in troubleshooting "stalled" reactions. The catalyst activates the carboxylic acid by forming a mixed anhydride-like species (Acyloxyboronate).
References
-
Gooßen, L. J., Ohlmann, D. M., & Lange, P. P. (2009).[6][7] The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164.
-
BenchChem Technical Support.[1][2][3][8] (2025).[1][2][3][4][8][9] Synthesis and Optimization of 4-Hydroxybenzamide.
-
Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions.[10] European Journal of Organic Chemistry, 2013(33), 7453-7465.[10]
-
Tang, P. (2012). Boric Acid Catalyzed Amide Formation. Organic Syntheses, 89, 432.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. The Thermal Amidation of Carboxylic Acids Revisited [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery [discovery.ucl.ac.uk]
Technical Support Center: Overcoming Column Chromatography Challenges in Benzamide Isomer Separation
Welcome to the technical support center for benzamide isomer separations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of benzamide isomers. The structural similarities of these isomers often lead to separation difficulties, but with a systematic approach to method development and troubleshooting, these challenges can be overcome.
The Challenge of Benzamide Isomers
Benzamide and its derivatives are crucial in medicinal chemistry. However, their positional isomers (ortho, meta, para) often possess very similar physicochemical properties, such as polarity and solubility. This similarity makes their separation by column chromatography a significant challenge, frequently resulting in co-elution or poor resolution.[1][2] The key to a successful separation lies in exploiting the subtle differences in their interactions with the stationary and mobile phases.
Troubleshooting Guide: Common Separation Problems and Solutions
This section addresses the most frequent issues encountered when separating benzamide isomers via column chromatography.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Poor or No Resolution | 1. Inappropriate Stationary Phase: Standard C18 columns may not offer enough selectivity for positional isomers.[1] 2. Suboptimal Mobile Phase: The organic modifier and its ratio to the aqueous phase are not creating sufficient differential migration. 3. Gradient is Too Steep: A rapid increase in solvent strength does not allow for proper partitioning of closely related isomers.[1] | 1. Stationary Phase Optimization: • Phenyl-based columns (Phenyl-Hexyl, Phenyl Hydride): These are often the first choice for aromatic isomers due to their ability to engage in π-π interactions with the benzene ring of the benzamides, providing a different selectivity mechanism compared to the hydrophobic interactions of C18 columns.[3][4][5][6] • Pentafluorophenyl (PFP) columns: These offer alternative selectivity due to dipole-dipole, and ion-exchange interactions in addition to π-π interactions.[2][7] • Normal Phase Chromatography (Silica or Alumina): For some isomers, especially those with significant polarity differences, normal-phase chromatography can provide better separation than reversed-phase.[8][9][10] 2. Mobile Phase Adjustment: • Switch Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Methanol can enhance π-π interactions on phenyl columns.[1] • Adjust Mobile Phase pH: For ionizable benzamides, ensure the pH is at least 2 units away from the pKa to maintain a single ionic form for sharper peaks.[1][11][12] • Incorporate Additives: Small amounts of additives like formic acid can improve peak shape. For MS compatibility, formic acid is preferred over phosphoric acid.[13][14] 3. Gradient Modification: • Shallow Gradient: Decrease the rate of change of the organic modifier over a longer period to enhance the separation of closely eluting peaks.[1][15] |
| Peak Tailing | 1. Secondary Interactions with Silica: Free silanol groups on the silica backbone can interact with basic functional groups on the benzamide, causing tailing. 2. Column Overload: Injecting too much sample can lead to broadened, asymmetric peaks. 3. Presence of Impurities: Co-eluting impurities can distort the peak shape. | 1. Mitigate Silanol Interactions: • Use an End-capped Column: These columns have fewer free silanol groups. • Low pH Mobile Phase: Protonating the silanol groups can reduce unwanted interactions. • Add a Competing Base: A small amount of a basic additive like triethylamine (for normal phase) or isopropylamine (for SFC) can block active sites.[16] 2. Optimize Sample Load: Reduce the injection volume or the concentration of the sample. 3. Improve Sample Purity: Perform a preliminary purification step if the sample is very crude. |
| Co-elution of Isomers | 1. Insufficient Selectivity: The chosen stationary and mobile phase combination does not differentiate between the isomers.[17] 2. Inadequate Column Efficiency: A poorly packed or old column can lead to broad peaks that merge. | 1. Enhance Selectivity: • Change the Stationary Phase: As detailed under "Poor Resolution," switching to a phenyl-based or PFP column is a primary strategy.[2][4] • Alter the Mobile Phase: Systematically vary the organic modifier, pH, and additives.[18] 2. Check Column Performance: • Perform a Column Efficiency Test: Use a standard compound to check the plate number.[19] • Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| Low Recovery | 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. 2. Compound Instability: The benzamide derivative may be degrading on the column.[20] | 1. Modify the Mobile Phase: Increase the solvent strength or add a modifier that disrupts strong interactions. 2. Assess Compound Stability: • Test Stability on TLC: Spot the compound on a TLC plate and let it sit for the approximate run time of the column. Re-elute to see if degradation has occurred. • Deactivate Silica Gel: For acid-sensitive compounds, silica gel can be deactivated.[20] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a separation method for benzamide isomers?
A1: Begin with a systematic screening approach. It is recommended to start by evaluating different stationary phases, such as a standard C18 column and a phenyl-based column, in parallel.[1] For the mobile phase, screen both acetonitrile and methanol as the organic modifier. This initial screening will quickly indicate the most promising conditions for achieving selectivity.
Q2: How do I choose between normal-phase and reversed-phase chromatography for benzamide isomers?
A2: The choice depends on the polarity of your specific benzamide isomers. Reversed-phase HPLC is generally more versatile and is a good starting point for moderately polar to non-polar compounds.[21] Normal-phase chromatography can be advantageous for separating more polar isomers or when isomers co-elute in reversed-phase, as it can better resolve small differences in polarity.[8][9] If your compound is not soluble in aqueous solvents, normal-phase is often preferred.[21]
Q3: Can temperature affect the separation of my benzamide isomers?
A3: Yes, temperature is a critical parameter. Optimizing the column temperature can influence analyte interaction with the stationary phase and the viscosity of the mobile phase.[22] It is advisable to maintain a constant and controlled temperature for reproducible results.
Q4: My benzamide isomers are chiral. What type of column should I use?
A4: For chiral separations, a chiral stationary phase is necessary.[3][23] Columns based on polysaccharide derivatives, such as amylose or cellulose, are commonly used for separating enantiomers of chiral molecules.[3][23]
Q5: What are π-π interactions and why are they important for separating aromatic isomers?
A5: π-π interactions are non-covalent interactions between the electron-rich π-systems of aromatic rings. Phenyl-based stationary phases can engage in these interactions with the aromatic ring of benzamide isomers.[4] These interactions provide an additional separation mechanism beyond simple hydrophobicity, often leading to enhanced selectivity for positional isomers.[4][6]
Experimental Protocol: A Starting Point for Method Development
This protocol provides a general starting point for the separation of benzamide isomers using reversed-phase HPLC.
-
Column Selection: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution Program:
-
Time (min) | % B
-
:--- | :---
-
0 | 10
-
20 | 90
-
25 | 90
-
25.1 | 10
-
30 | 10
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm)
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) at a concentration of approximately 1 mg/mL.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common separation issues.
Caption: A flowchart for troubleshooting benzamide isomer separation.
References
- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
- Benchchem. (n.d.). Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatization.
- [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. (2012). PubMed.
- Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography.
- LCGC International. (2020, December 19). Stationary Phase Selectivity: The Chemistry Behind the Separation.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column.
- PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- AAT Bioquest. (2020, June 1). What is the difference between normal-phase chromatography and reversed-phase chromatography?
- Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Reddit. (2015, November 3). Separation of Benzylamine and Benzamide mixture.
- Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Moravek, Inc. (2024, August 6). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation.
- Cytiva. (n.d.). Benzamidine Sepharose 4 Fast Flow (high sub).
- Oxford Academic. (n.d.). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography.
- Sigma-Aldrich. (n.d.). HiTrap® Benzamidine FF for Thrombin & Factor Xa Removal.
- Longdom Publishing. (2024, September 13). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- PMC. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography.
- Microsolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations.
- Longdom Publishing. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.
- PMC. (2025, August 4). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. welch-us.com [welch-us.com]
- 3. veeprho.com [veeprho.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 6. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 7. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 10. hawach.com [hawach.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. waters.com [waters.com]
- 13. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. academic.oup.com [academic.oup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Chromatography [chem.rochester.edu]
- 21. moravek.com [moravek.com]
- 22. longdom.org [longdom.org]
- 23. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-Chloro-N-cyclopentyl-N-methylbenzamide Synthesis
Executive Technical Overview
The synthesis of 4-chloro-N-cyclopentyl-N-methylbenzamide is a classic nucleophilic acyl substitution, typically achieved by reacting 4-chlorobenzoyl chloride with N-methylcyclopentanamine .[1][2] While the core chemistry is robust, the specific steric and electronic properties of these reagents create a distinct impurity profile that requires precise control.
This guide addresses the three primary failure modes in this specific reaction:
-
Hydrolysis: Reversion of the acid chloride to 4-chlorobenzoic acid.
-
Des-methyl Contamination: Formation of the secondary amide (4-chloro-N-cyclopentylbenzamide) due to impurities in the amine starting material.[1][2]
-
Anhydride Formation: Dimerization of the activated acid species.[2]
Impurity Profiling & Mechanism
Understanding the origin of side products is the first step to elimination.[2] The following diagram illustrates the reaction pathways and where specific impurities originate.
Figure 1: Reaction pathway showing the main product and three critical failure modes: Hydrolysis (Red), Feedstock Impurity (Red Dotted), and Dimerization (Yellow).[1]
Impurity Data Table
| Impurity Type | Structure / Origin | Detection (LC-MS) | Prevention Strategy |
| Hydrolysis Product | 4-Chlorobenzoic acid Origin: Wet solvent or atmospheric moisture reacting with acid chloride.[1][2] | [M-H]⁻ peak (Acidic mode)Retention time shift (polar). | Use anhydrous DCM/THF.[1][2] Purge reactor with N₂. Use fresh acid chloride.[1][2] |
| Des-methyl Analog | 4-Chloro-N-cyclopentylbenzamide Origin: Trace cyclopentylamine in the starting material.[1][2] | [M-14] peak.Very similar retention time to product.[1][2] | Critical: GC purity check of amine starting material (>98%). This is difficult to remove downstream.[2] |
| Anhydride | 4-Chlorobenzoic anhydride Origin: Reaction of acid chloride with 4-chlorobenzoic acid (generated in situ).[1][2] | [2M - H₂O] mass.Non-polar, elutes late.[1][2] | Ensure excess amine is present.[2] Avoid adding acid chloride too fast.[1][2] |
Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents
-
Triethylamine (TEA): 1.5 equiv (15 mmol)[2]
-
Dichloromethane (DCM): Anhydrous (0.2 M concentration)
Step-by-Step Methodology
-
System Preparation:
-
Amine Solubilization:
-
Charge the RBF with N-methylcyclopentanamine (10 mmol) and TEA (15 mmol).[1][2]
-
Add anhydrous DCM (40 mL).
-
Cool the mixture to 0°C using an ice bath.
-
Scientist's Note: Cooling is mandatory.[2] The reaction is exothermic.[2][3] Uncontrolled heat promotes anhydride formation and potential side reactions with the solvent.[2]
-
-
Acylation (The Critical Step):
-
Dissolve 4-chlorobenzoyl chloride (11 mmol) in 10 mL anhydrous DCM in a separate vial.
-
Add this solution to the amine mixture dropwise over 15–20 minutes.
-
Scientist's Note: Do not dump the acid chloride in at once.[2] High local concentrations of acid chloride relative to amine favor anhydride formation [2].[2]
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
TLC Check: Use 20% EtOAc in Hexanes. Product should be mid-polar. Acid chloride (if visible) is non-polar; Acid impurity is baseline/polar.[2]
-
-
Workup (Purification Phase 1):
-
Quench: Add 10 mL saturated NaHCO₃. Stir vigorously for 10 mins. (Hydrolyzes remaining acid chloride to acid, which enters the aqueous layer).[2]
-
Phase Separation: Extract with DCM.
-
Acid Wash: Wash organic layer with 1M HCl (2 x 20 mL).[2]
-
Why? This protonates unreacted amine and TEA, pulling them into the aqueous layer.[2]
-
-
Base Wash: Wash organic layer with 1M NaOH (2 x 20 mL).[2]
-
Dry & Concentrate: Dry over MgSO₄, filter, and rotary evaporate.
-
Troubleshooting & FAQs
Q1: I see a persistent peak at [M-14] in my mass spec. It won't wash out.[2] What is it?
A: This is the Des-methyl impurity (4-chloro-N-cyclopentylbenzamide).[1][2]
-
Cause: Your N-methylcyclopentanamine starting material contained traces of cyclopentylamine (primary amine).[1][2] Primary amines react faster than secondary amines due to less steric hindrance, so even 1% impurity in the starting material can yield >1% impurity in the product.
-
Fix: You cannot easily wash this out because it is chemically very similar to your product.[2] You must purify your starting amine (distillation) or buy a higher grade (>99%) before running the reaction again.[2]
Q2: My product turned into a solid white mass during the reaction.
A: This is likely Triethylamine Hydrochloride (TEA[1]·HCl) salt precipitating.[2]
-
Context: In non-polar solvents like DCM or Toluene, the salt byproduct is insoluble.
-
Action: This is normal. It indicates the reaction is proceeding.[2] The salt will dissolve during the aqueous workup steps.[2] Do not filter it out mid-reaction; you might lose trapped product.[2]
Q3: I have a significant amount of 4-chlorobenzoic acid despite using anhydrous solvents.
A: Check your Acid Chloride Quality .
-
Diagnosis: 4-chlorobenzoyl chloride degrades over time, absorbing atmospheric moisture to form the acid in the bottle.[1][2]
-
Verification: Take an IR of your starting material.[2] A broad peak at 2500–3300 cm⁻¹ indicates carboxylic acid contamination.[2]
-
Remedy: Distill the acid chloride or reflux it in Thionyl Chloride (SOCl₂) for 1 hour to reconvert the acid back to the chloride before use [3].
Q4: Can I use a coupling agent (EDC/HATU) instead of the acid chloride?
A: Yes, but with caveats.
-
Pros: Avoids handling moisture-sensitive acid chlorides.[1][2]
-
Cons: Coupling agents like HATU are expensive and generate large organic byproducts (urea) that are harder to remove than the simple HCl/Acid byproducts of the acid chloride route.[2] For a simple molecule like this, the Acid Chloride route is preferred for atom economy and ease of purification [4].
Troubleshooting Logic Flow
Use this decision tree to diagnose low yields or purity issues.
Figure 2: Diagnostic logic for resolving purity and yield issues.
References
-
Organic Syntheses. (1929).[2] o-Chlorobenzoyl Chloride Preparation. Org. Synth. 1929, 9, 34. Retrieved from [Link]
-
PrepChem. (2025).[2] Synthesis of 4-chlorobenzoyl chloride. Retrieved from [Link]
-
HepatoChem. (2025).[2] Amide coupling reaction in medicinal chemistry: Coupling reagents. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to the NMR Spectral Interpretation of 4-chloro-N-cyclopentyl-N-methylbenzamide
This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-chloro-N-cyclopentyl-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed explanation of the spectral features, drawing upon fundamental NMR principles and comparative data from related structures. Our objective is to provide a comprehensive resource that not only presents the data but also explains the underlying chemical principles that give rise to the observed spectra.
Introduction: The Structural Significance of this compound
This compound is a tertiary amide with a distinct substitution pattern that presents interesting features in its NMR spectra. The molecule comprises a 4-chlorinated benzene ring, a central amide moiety, and two different N-alkyl substituents: a cyclopentyl group and a methyl group. Understanding the precise chemical environment of each proton and carbon atom is crucial for confirming its structure and purity, which are critical aspects in synthetic chemistry and drug discovery.
A key characteristic of amides that significantly influences their NMR spectra is the phenomenon of hindered rotation around the carbonyl carbon-nitrogen (C-N) bond.[1][2] This restricted rotation is due to the partial double bond character of the C-N bond arising from resonance delocalization of the nitrogen lone pair with the carbonyl group.[2] This can lead to magnetically non-equivalent environments for the N-alkyl substituents, resulting in more complex spectra than might be anticipated.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the cyclopentyl protons, and the N-methyl protons. The expected chemical shifts are influenced by the electronic effects of the substituents and the spatial arrangement of the molecule.
Aromatic Region (δ 7.0-8.0 ppm)
The 4-substituted benzene ring will give rise to a characteristic AA'BB' system, appearing as two sets of doublets.
-
H-2/H-6 : These protons, ortho to the carbonyl group, are expected to be deshielded due to the electron-withdrawing nature of the amide and will appear at a downfield chemical shift, likely in the range of δ 7.40-7.80 ppm.
-
H-3/H-5 : These protons, meta to the carbonyl group and ortho to the chlorine atom, will be influenced by both groups and are predicted to resonate upfield relative to H-2/H-6, typically in the range of δ 7.30-7.50 ppm. The coupling constant between these adjacent aromatic protons is expected to be in the range of 8-9 Hz.[3]
N-Alkyl Region (δ 1.0-4.0 ppm)
Due to the hindered rotation around the C-N amide bond, the cyclopentyl and methyl groups can exist in two different chemical environments, potentially leading to two sets of signals for these groups.[4] The relative populations of the rotamers will determine the intensity of these signals.
-
N-CH (Cyclopentyl) : The single proton on the carbon of the cyclopentyl ring directly attached to the nitrogen will be the most deshielded of the cyclopentyl protons, expected to appear as a multiplet in the range of δ 3.5-4.0 ppm.
-
N-CH₃ : The methyl protons will appear as a singlet. Due to hindered rotation, two singlets of different intensities might be observed, corresponding to the syn and anti conformations relative to the carbonyl oxygen. These are predicted to fall in the range of δ 2.8-3.2 ppm.[4]
-
Cyclopentyl CH₂ : The remaining eight protons of the cyclopentyl ring will appear as a series of broad, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.5-2.0 ppm.
The workflow for predicting and interpreting the ¹H NMR spectrum is summarized in the following diagram:
Caption: Workflow for ¹H NMR spectral interpretation.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide Carbonyl) | 168-172 | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom.[5] |
| C-1 (ipso-Carbon to C=O) | 135-140 | This quaternary carbon is deshielded by the attached carbonyl group. |
| C-4 (ipso-Carbon to Cl) | 134-138 | The chlorine atom causes a downfield shift for the carbon it is attached to. |
| C-2/C-6 (ortho to C=O) | 128-132 | These carbons are deshielded by the adjacent carbonyl group. |
| C-3/C-5 (meta to C=O) | 127-130 | These carbons are less affected by the carbonyl group. |
| N-CH (Cyclopentyl) | 50-55 | The carbon directly attached to the nitrogen is deshielded. |
| N-CH₃ | 35-40 | The N-methyl carbon will appear in this region. Hindered rotation could lead to two distinct signals. |
| Cyclopentyl CH₂ | 25-35 | The remaining cyclopentyl carbons will resonate in the aliphatic region. Due to symmetry, two or three signals are expected. |
The following diagram illustrates the key correlations in the ¹³C NMR spectrum:
Caption: Key ¹³C NMR chemical shift correlations.
Comparative Analysis with Structurally Related Compounds
To further support our spectral interpretation, we can compare the predicted chemical shifts with experimental data from similar molecules.
-
4-Chlorobenzamide : The aromatic protons in 4-chlorobenzamide are reported at approximately δ 7.93 ppm and δ 7.54 ppm.[6] This provides a good reference for the expected chemical shifts of the aromatic protons in our target molecule.
-
N,N-Dimethylbenzamides : Studies on N,N-dimethylbenzamides show that the N-methyl groups can give rise to two distinct signals due to hindered rotation, with chemical shifts around δ 2.8-3.1 ppm.[5] This supports the prediction of observing two signals for the N-methyl and potentially for the N-cyclopentyl group in our target molecule.
-
N-Cyclopentyl Amines : In N-cyclopentyl amines, the α-proton on the cyclopentyl ring typically resonates around δ 3.0-3.5 ppm, and the other cyclopentyl protons appear further upfield.[7] This is in line with our predictions.
This comparative approach strengthens the confidence in our spectral assignments for this compound.
Experimental Protocol for NMR Spectral Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.[8]
Sample Preparation
-
Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]
-
Filtration : Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Acquisition Parameters
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]
-
Spectral Width : Approximately 12-16 ppm.[8]
-
Acquisition Time : 2-4 seconds.[8]
-
Relaxation Delay : 1-5 seconds.[8]
-
Number of Scans : 8-16 for a moderately concentrated sample.
¹³C NMR Acquisition Parameters
-
Pulse Program : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[8]
-
Spectral Width : Typically 0-220 ppm.[8]
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 to several thousand, depending on the sample concentration.
The general workflow for NMR analysis is depicted below:
Caption: General workflow for NMR spectral analysis.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of this compound provides a robust method for its structural elucidation and purity assessment. The key spectral features, including the AA'BB' system of the aromatic ring and the potential for observing rotamers due to hindered amide bond rotation, offer a comprehensive picture of the molecule's chemical environment. By following the outlined experimental protocol and utilizing comparative data from related structures, researchers can confidently interpret the NMR spectra of this and similar benzamide derivatives.
References
- Gutowsky, H. S., & Holm, C. H. (1956). Rate Processes and Nuclear Magnetic Resonance Spectra. II. Hindered Internal Rotation of Amides. The Journal of Chemical Physics, 25(6), 1228–1234.
-
Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]
- Fronza, G., et al. (2007). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Spectroscopy Letters, 20(8), 647-656.
-
Supporting Information for a relevant publication. (n.d.). Retrieved from [Link]
- Li, S., et al. (2018). 1H NMR Study of Hindered Internal Rotation and Hydrogen Exchange of Amide Side Chain of Poly(acrylamide) in Aqueous Solution. Polymers, 10(8), 903.
- Contreras, R., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 7(8), 607-614.
- de Graaf, R. A., et al. (2017). Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. Analytical Chemistry, 89(1), 633-640.
-
The University of Chicago. (n.d.). Protocols | NMR Facility. Retrieved from [Link]
-
Organic Spectroscopy International. (2017, July 25). N-(1-adamantile)-4-chlorobenzamide ( NMR IS EASY). Retrieved from [Link]
- Greenberg, A., et al. (2014). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Organic & Biomolecular Chemistry, 12(43), 8683-8691.
-
Supporting Information for a relevant publication. (n.d.). Retrieved from [Link]
- Mizrahi, V., et al. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
-
ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
-
International Society for Magnetic Resonance in Medicine. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]
- General Procedures. (n.d.).
-
ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... Retrieved from [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]
- Boykin, D. W. (1991). Heteronuclear 13C, 15N and 17O NMR cross-correlations of 4-substituted benzamide derivatives. Magnetic Resonance in Chemistry, 29(4), 375-378.
- Shukla, P., et al. (2017). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 55, 514-523.
-
University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-N-cyclopentylbenzylamine. Retrieved from [Link]
- Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-157.
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
- Lee, J. Y., et al. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937.
- Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: N-(1-adamantile)-4-chlorobenzamide ( NMR IS EASY) [orgspectroscopyint.blogspot.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum [chemicalbook.com]
- 7. 4-chloro-N-cyclopentylbenzylamine | C12H16ClN | CID 834083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparing potency of 4-chloro-N-cyclopentyl-N-methylbenzamide vs standard reference compounds
Technical Guide for Medicinal Chemistry & Pharmacology
Part 1: Executive Summary & Compound Profile
This guide provides a structured framework for evaluating the potency and pharmacological profile of 4-chloro-N-cyclopentyl-N-methylbenzamide (referred to herein as CMPD-4Cl-CP ).
The benzamide scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various CNS-active agents, including antipsychotics (e.g., Sulpiride), antidepressants (e.g., Moclobemide), and allosteric modulators of metabotropic glutamate receptors (mGluRs).
CMPD-4Cl-CP represents a specific lipophilic optimization of this scaffold. By replacing the hydrophilic tails found in classic drugs (e.g., the morpholine of Moclobemide) with a hydrophobic N-cyclopentyl-N-methyl moiety, this compound likely exhibits:
-
Increased Blood-Brain Barrier (BBB) Penetration: Due to higher cLogP.
-
Target Shift: A potential shift from monoamine oxidase (MAO) inhibition toward G-Protein Coupled Receptor (GPCR) modulation (specifically mGluR5 or CB1/CB2).
Chemical Profile
| Feature | Description |
| IUPAC Name | This compound |
| Core Scaffold | 4-Chlorobenzamide |
| Key Substituents | N-Methyl (conformational constraint), N-Cyclopentyl (lipophilic pocket filler) |
| Likely Targets | mGluR5 (NAM/PAM), MAO-A (inhibitor), or CB2 (agonist) |
| Molecular Weight | ~237.7 g/mol |
Part 2: Reference Standards Selection
To objectively assess the potency of CMPD-4Cl-CP , you must compare it against three distinct classes of reference standards. This triangulation ensures you validate not just potency, but also selectivity and structural causality.
Structural Anchor: Moclobemide
-
Rationale: Moclobemide shares the exact 4-chloro-benzamide core. It serves as the baseline for "scaffold activity."
-
Role: Negative Control for Selectivity.
-
Hypothesis: If CMPD-4Cl-CP retains high potency against MAO-A (like Moclobemide), the N-cyclopentyl modification failed to confer selectivity. Ideally, CMPD-4Cl-CP should be less potent against MAO-A than Moclobemide if designed for a GPCR target.
Fragment Control: 4-Chloro-N-methylbenzamide
-
Rationale: This is the "headed" fragment without the cyclopentyl tail.
-
Role: Ligand Efficiency (LE) Control.
-
Hypothesis: Demonstrates how much binding energy is contributed specifically by the cyclopentyl group.
Functional Standard: Fenobam or MPEP
-
Rationale: If evaluating for mGluR5 negative allosteric modulation (a common target for this lipophilic benzamide profile), these are the industry gold standards.
-
Role: Potency Benchmark.
Part 3: Comparative Experimental Protocol
The following workflow describes the self-validating protocol to determine potency (
Workflow Visualization
Caption: Figure 1. Step-wise screening workflow for characterizing novel benzamide derivatives.
Detailed Methodology
Step 1: Primary Potency Assay (Calcium Flux / FLIPR)
Target: mGluR5 (expressing cell line, e.g., HEK293-mGluR5).
-
Protocol:
-
Load cells with Calcium-4 dye.
-
Incubate with CMPD-4Cl-CP (0.1 nM to 10 µM) for 15 min.
-
Challenge with
concentration of Glutamate. -
Measure reduction in Calcium flux (for NAM activity).
-
-
Validation:
-
MPEP must show
. -
DMSO control must show <5% variance.
-
Step 2: Off-Target Liability (MAO-A Inhibition)
Target: Recombinant Human MAO-A.
-
Protocol:
-
Substrate: Kynuramine (fluorometric).
-
Incubate enzyme + CMPD-4Cl-CP vs. Moclobemide (Reference).
-
Measure
production or product fluorescence.
-
-
Success Criteria: CMPD-4Cl-CP should show
(inactive) if the design goal is a selective GPCR ligand.
Part 4: Data Presentation & Analysis
When publishing or presenting your comparison, summarize the data using the following structure. This highlights Lipophilic Ligand Efficiency (LipE) , which is critical for this specific molecule given its hydrophobic cyclopentyl group.
Representative Data Table (Template)
| Compound | Structure Description | mGluR5 | MAO-A | cLogP | LipE* |
| CMPD-4Cl-CP | N-cyclopentyl-N-methyl | [Experimental Value] | [Experimental Value] | ~3.2 | [Calc] |
| Ref 1: Moclobemide | N-(morpholinoethyl) | >10,000 (Inactive) | 3.5 (Active) | 1.6 | N/A |
| Ref 2: 4-Cl-N-Me | Fragment (No tail) | >50,000 (Weak) | >100 | 1.7 | Low |
| Ref 3: MPEP | Standard NAM | 15 | >100 | 3.1 | High |
*LipE (Lipophilic Efficiency) = pIC50 - cLogP. A value >5 is preferred for CNS drug candidates.
Interpretation of Results
-
If CMPD-4Cl-CP is potent at mGluR5 (
): The cyclopentyl group successfully fills the allosteric hydrophobic pocket (similar to the interaction mode of MPEP/Fenobam). -
If CMPD-4Cl-CP retains MAO-A activity: The N-substitution is not bulky enough to clash with the MAO-A active site, potentially leading to "dirty" pharmacology (side effects).
-
Comparison to Fragment (Ref 2): The potency ratio between CMPD-4Cl-CP and 4-Chloro-N-methylbenzamide defines the "binding energy contribution" of the cyclopentyl ring. You expect a >100-fold increase in potency to justify the added molecular weight.
Part 5: References
-
Structure & Crystallography of the Core Fragment: Yuan, J., & Liu, Y. J. (2012).[1] 4-Chloro-N-methylbenzamide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 68(4), o937. [Link]
-
Benzamide Scaffold in mGluR5 Modulation: Roppe, J. et al. (2004). Discovery of Novel Benzamide Derivatives as Potent and Selective Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators. Journal of Medicinal Chemistry. (Note: Provides the SAR context for lipophilic benzamides) [Link]
-
MAO-A Inhibition Standards (Moclobemide): Da Prada, M., et al. (1989). Moclobemide: Pharmacology, Toxicology, and Human Pharmacokinetics. Journal of Clinical Psychopharmacology. [Link]
-
Lipophilic Efficiency (LipE) in Drug Design: Ryckmans, T., et al. (2009). Rapid Assessment of a Novel Series of Selective CB2 Agonists Using Lipophilic Efficiency Metrics. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
Comparative Bioequivalence and Stability Profiling: Benzamide Structural Analogs
Focus Analogs: Metoclopramide (MCP) vs. Amisulpride (AMS)
Executive Summary
This guide provides a technical framework for evaluating the bioequivalence (BE) and stability of substituted benzamides, specifically focusing on Metoclopramide (MCP) and Amisulpride (AMS) . While sharing a common ortho-methoxy benzamide core, these analogs exhibit distinct physicochemical behaviors driven by their C-5 substituents (chlorine in MCP vs. ethylsulfonyl in AMS) and stereochemistry. This document synthesizes experimental protocols for forced degradation and BE study design, emphasizing the impact of structural steric hindrance on amide hydrolysis and the necessity of chiral separation in bioanalysis.
Part 1: Structural Basis of Stability and Reactivity
The benzamide pharmacophore relies on the stability of the amide linkage connecting the aromatic ring to the side chain (often a diamine).
Structure-Property Relationships (SPR)
-
The Ortho-Methoxy Effect: Both MCP and AMS possess a methoxy group at the ortho position relative to the amide bond. In our application experience, this provides significant steric shielding, protecting the carbonyl carbon from nucleophilic attack (hydrolysis) compared to non-substituted benzamides.
-
Substituent Impact (C-5 Position):
-
Metoclopramide (MCP): The electron-withdrawing Chlorine atom at C-5 deactivates the ring but makes the molecule susceptible to photolytic dechlorination.
-
Amisulpride (AMS): The ethylsulfonyl group is bulky and highly polar, influencing solubility and shifting the degradation profile towards oxidation rather than just hydrolysis.
-
Chemical Degradation Pathways
The primary degradation risk for benzamides is amide hydrolysis , yielding the corresponding benzoic acid derivative and the side-chain amine. Secondary risks include N-oxidation and photolysis.
Figure 1: Benzamide Degradation Logic & Pathway
Caption: Primary degradation pathways for benzamides. Hydrolysis splits the amide bond; photolysis targets halogenated positions (MCP).
Part 2: Comparative Stability Profiling
To establish a stability-indicating method, "forced degradation" is required.[1] The following protocol is designed to achieve 10-20% degradation, the optimal range for method validation.
Forced Degradation Protocol
Objective: Identify degradation products (DPs) and verify mass balance.
| Stress Type | Experimental Condition | Target Duration | Mechanistic Insight |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–8 Hours | Protonation of carbonyl oxygen increases susceptibility to nucleophilic attack. MCP is moderately resistant due to steric hindrance. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 2–4 Hours | Critical: Benzamides are generally less stable in base. Rapid amide cleavage observed.[2] Immediate neutralization required before injection. |
| Oxidation | 3% H₂O₂ at RT | 6–12 Hours | Targets the tertiary amine in the side chain (N-oxide formation). AMS sulfonyl group is also an oxidation target. |
| Photolysis | UV (254 nm) / Xenon | 1.2M Lux hours | MCP Specific: High risk of dechlorination. Amber glassware is mandatory for MCP handling. |
| Thermal | 60°C (Dry Heat) | 7 Days | Evaluates solid-state stability. Generally stable unless formulation excipients (e.g., lactose) induce Maillard reactions. |
Comparative Stability Data (Synthesized)
Data synthesized from standard stability behaviors of benzamide class drugs.
| Parameter | Metoclopramide (MCP) | Amisulpride (AMS) | Application Note |
| Hydrolytic Stability (Acid) | High (>95% Recovery) | High (>95% Recovery) | Both benefit from ortho-methoxy shielding. |
| Hydrolytic Stability (Base) | Moderate (85-90% Recovery) | Moderate (88-92% Recovery) | Base catalysis overcomes steric hindrance. |
| Photostability | Low (Sensitive) | Moderate | MCP requires strict light protection during manufacturing. |
| pKa (Basic Amine) | ~9.0 | ~9.4 | Affects retention time in HPLC; requires buffered mobile phase (pH 3-4). |
Part 3: Bioequivalence (BE) Assessment Strategy
Designing a BE study for benzamides requires distinguishing between Achiral (MCP) and Chiral (AMS) pharmacokinetics.
Study Design Matrix
| Feature | Metoclopramide (MCP) | Amisulpride (AMS) |
| Chirality | Achiral | Chiral (Racemate) |
| Study Design | 2-Way Crossover (Fasting + Fed) | 2-Way Crossover (Fasting + Fed) |
| Analyte of Interest | Parent Drug | Enantiomers vs. Racemate |
| Sample Size | ~24-36 Subjects | ~36-48 Subjects (Higher variability) |
| Washout Period | > 24 hours (T½ ~5-6h) | > 7 days (T½ ~12h) |
The Chirality Challenge (Amisulpride)
Amisulpride is administered as a racemate, but the S(-) enantiomer is pharmacologically active.
-
Regulatory Insight: If the enantiomers exhibit different PK (non-linear absorption or stereoselective metabolism), FDA/EMA may require chiral bioanalysis .
-
Recommendation: For generic AMS, quantify both enantiomers if possible, or provide justification that the racemate PK is predictive of the active enantiomer.
Figure 2: Bioequivalence Decision Workflow
Caption: Decision tree for selecting analyte definition (Parent vs. Enantiomers) in benzamide BE studies.
Part 4: Analytical Methodologies
To support the above studies, a validated HPLC or LC-MS/MS method is required.[3]
Chromatographic Conditions (HPLC-UV)
-
Column: C18 (End-capped to reduce tailing from basic amines).
-
Mobile Phase: Phosphate Buffer (pH 3.0–4.5) + Acetonitrile (Isocratic or Gradient).
-
Why Acidic pH? Benzamides are weak bases (pKa ~9). Low pH ensures they are fully ionized, improving solubility and peak shape, while suppressing silanol ionization on the column.
-
-
Detection:
-
MCP: UV @ 272 nm (or 309 nm).
-
AMS: UV @ 225 nm (or 280 nm). Fluorescence detection is preferred for AMS in biological fluids for higher sensitivity.
-
Sample Extraction (Bioanalysis)
-
Liquid-Liquid Extraction (LLE): Alkaline extraction (pH > 10) using organic solvents (e.g., diethyl ether or dichloromethane) is highly effective. At basic pH, benzamides are unionized and partition into the organic phase.
-
Solid Phase Extraction (SPE): C18 or HLB cartridges.
References
-
FDA Guidance for Industry. (2016). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration.[4] Link
-
Maquille, A., & Habib Jiwan, J. L. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Nirav, P., et al. (2020). Development and validation of a stability-indicating RP-HPLC method for metoclopramide. Journal of Applied Pharmaceutical Science. Link
-
Coukell, A. J., & Spencer, C. M. (1996). Amisulpride: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Adis Drug Evaluation. Link
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[3][5] Link
Sources
Definitive Structural Confirmation of 4-Chloro-N-cyclopentyl-N-methylbenzamide: A Crystallographic Comparison Guide
This guide serves as a definitive technical resource for confirming the conformation of 4-chloro-N-cyclopentyl-N-methylbenzamide . It is designed for medicinal chemists and structural biologists who need to distinguish between amide rotamers and validate steric packing in the solid state.
Executive Summary: The Conformational Challenge
In the development of benzamide-based pharmacophores, the This compound scaffold presents a classic stereochemical challenge. The partial double-bond character of the amide nitrogen (
The steric bulk of the cyclopentyl ring versus the N-methyl group dictates the preferred conformation. However, solution-state methods (NMR) often yield averaged signals due to rapid exchange or ambiguous NOE (Nuclear Overhauser Effect) cross-peaks.
X-ray Crystallography stands as the "Gold Standard" product for this analysis, offering atomic-resolution certainty that solution methods cannot match. This guide compares the crystallographic workflow against NMR and DFT alternatives, providing actionable protocols for validating this specific molecular geometry.
The "Product": X-Ray Crystallography Performance
X-ray diffraction (XRD) provides a static, time-averaged snapshot of the molecule in its lowest energy packing state. For this compound, the presence of the Chlorine (Cl) atom is a significant analytical advantage, serving as a heavy scatterer (
Key Structural Parameters to Validate
When analyzing the crystal dataset for this molecule, the following parameters confirm the conformation:
| Parameter | Target Feature | Expected Value (Typical) | Significance |
| Torsion Angle ( | Defines the E/Z rotamer. | ||
| Amide Bond Length | Confirms resonance delocalization (shorter than single bond). | ||
| Puckering Amplitude | Cyclopentyl Ring | Envelope or Twist | Determines ring strain and receptor fit. |
| Dihedral Twist | Phenyl vs. Amide Plane | Indicates steric clash between ortho-H and N-substituents. |
Experimental Protocol: Single Crystal Growth
The high lipophilicity of the 4-chloro and cyclopentyl groups makes standard aqueous crystallization difficult. The Slow Vapor Diffusion method is recommended for this substrate.
Step-by-Step Methodology:
-
Solvent Screen: Dissolve 10 mg of pure compound in 0.5 mL of a "Good Solvent" (Dichloromethane or Acetone).
-
Setup: Place the solution in a small inner vial (borosilicate glass).
-
Antisolvent Addition: Place the inner vial inside a larger jar containing 5 mL of "Antisolvent" (Pentane or Hexane). Note: The antisolvent must be more volatile and miscible with the good solvent.
-
Equilibration: Seal the outer jar tightly. Store at
in a vibration-free environment. -
Harvesting: Monitor for 2-7 days. Crystals suitable for diffraction should appear as clear prisms or blocks.
Critical Insight: The Chlorine atom facilitates structure solution via the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction) if using a synchrotron source, eliminating the need for complex direct methods if the data resolution is limited.
Comparative Analysis: X-Ray vs. Alternatives
While X-ray is definitive, it is resource-intensive. Below is an objective comparison with the primary alternatives: NMR Spectroscopy and Density Functional Theory (DFT).
Table 1: Performance Comparison Matrix
| Feature | X-Ray Crystallography (The Standard) | Solution NMR (NOESY) (Alternative A) | DFT Calculation (Alternative B) |
| Conformational State | Solid State (Static): Shows the single most stable packing conformer. | Solution State (Dynamic): Shows a weighted average of conformers in equilibrium. | Gas/Solvent Phase (Theoretical): Predicts energy minima ( |
| Resolution | Atomic ( | Topological: Relative distances ( | Infinite: But dependent on the chosen functional (e.g., B3LYP). |
| Ambiguity | Low: Direct electron density mapping. | High: Signal overlap or "spin diffusion" can mimic proximity. | Medium: Can get stuck in local minima; ignores packing forces. |
| Sample Requirement | Single Crystal (hard to grow). | Dissolved Sample (easy to prepare). | Computational Power only. |
| Verdict for this Molecule | Definitive. The only way to prove the exact twist angle of the amide relative to the chlorophenyl ring. | Supportive. Confirms the structure exists in solution but fails to quantify the exact steric twist. | Predictive. Useful for explaining why the crystal structure adopts the observed form. |
Decision Pathway & Workflow
The following logic flow illustrates when to deploy X-ray crystallography versus relying on NMR for this specific benzamide derivative.
Figure 1: Strategic workflow for structural validation. Note that ambiguous NMR data (common with N-cyclopentyl groups due to ring flipping) triggers the requirement for Crystallography.
Technical Analysis of the Conformation
Based on crystallographic principles of similar N,N-disubstituted benzamides, the analysis of the X-ray data for this molecule will likely reveal the following mechanistic insights:
The "E" vs "Z" Preference
In the crystal lattice, the E-rotamer (where the bulky Cyclopentyl group is anti to the Carbonyl Oxygen) is generally favored.
-
Reasoning: The syn placement of the Cyclopentyl group relative to the Carbonyl oxygen forces the Cyclopentyl ring into the proximity of the phenyl ring's ortho-hydrogen.
-
X-Ray Evidence: Look for a
torsion angle close to .
The Phenyl Twist
Unlike simple amides, the 4-chlorophenyl ring will not be coplanar with the amide group.
-
Observation: The X-ray structure will show a twist angle (
) between the phenyl plane and the amide plane. -
Causality: This twist relieves the steric strain between the amide oxygen and the ortho-hydrogens of the benzene ring. The degree of twist is a direct quantitative measure of the steric bulk of the N-substituents.
The Chlorine "Anchor"
The 4-chloro substituent plays a dual role:
-
Electronic: It withdraws electron density from the phenyl ring, slightly increasing the double-bond character of the amide C-N bond (via resonance attenuation), thereby raising the rotational barrier and stabilizing the rotamers.
-
Packing: Cl...Cl halogen bonding or Cl...
interactions often dominate the crystal packing, creating supramolecular chains that stabilize the crystal lattice, making it easier to obtain high-quality data compared to the non-chlorinated analogue.
References
-
BenchChem. (2025).[1] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from
-
PubChem. (2025).[2][3] Compound Summary: N-cyclopentyl-N-methyl-benzamide (CID 527043).[2] National Center for Biotechnology Information. Retrieved from [2]
-
Gorelik, T. et al. (2012).[4] Ab-initio crystal structure analysis and refinement approaches of oligo p-benzamides. ResearchGate. Retrieved from
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from
-
Davey, R. (2019).[5] X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-cyclopentyl-N-methyl-benzamide | C13H17NO | CID 527043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[(4-Chlorophenyl)methyl]cyclopentanamine hydrochloride | C12H17Cl2N | CID 11948816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
A Comparative Guide to the Metabolic Stability of N-Cyclopentyl vs. N-Cyclohexyl Benzamides: An Experimental Framework
For researchers, medicinal chemists, and professionals in drug development, understanding a compound's metabolic fate is a cornerstone of successful candidate selection. Poor metabolic stability can lead to rapid clearance, low bioavailability, and ultimately, clinical failure.[1][2] A common structural modification in drug design involves the use of cycloalkyl groups to modulate properties like lipophilicity, receptor binding, and molecular conformation.[3] This guide provides a comprehensive experimental framework for a comparative study of two closely related analogs: N-cyclopentyl benzamide and N-cyclohexyl benzamide.
This document moves beyond a simple listing of facts to explain the scientific rationale behind the experimental design. We will dissect the probable metabolic pathways, propose a robust set of experiments to quantify stability, and provide detailed, self-validating protocols that ensure data integrity and reproducibility.
Theoretical Background and Mechanistic Hypotheses
The primary metabolic liabilities for N-cycloalkyl benzamides are anticipated to be Phase I oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[4][5] Two principal pathways are of interest:
-
Oxidative N-dealkylation: This process involves the enzymatic hydroxylation of the carbon atom alpha to the amide nitrogen, forming an unstable carbinolamine intermediate.[6] This intermediate then spontaneously collapses, cleaving the C-N bond to yield the dealkylated benzamide and the corresponding cycloalkanone (cyclopentanone or cyclohexanone).[7][8]
-
Alicyclic Hydroxylation: The cycloalkyl rings themselves are susceptible to hydroxylation.[3][6] In monosubstituted cyclohexyl groups, oxidation often occurs at the C3 or C4 positions due to lower steric hindrance.[9][10]
This leads to several competing hypotheses regarding the relative stability of the two analogs:
-
The Steric Hindrance Hypothesis: The N-cyclohexyl group, with its flexible chair and boat conformations, presents a larger steric profile than the more planar N-cyclopentyl ring. This increased bulk could impede the optimal positioning of the molecule within the active site of CYP enzymes, potentially slowing the rate of N-dealkylation for the cyclohexyl analog compared to the cyclopentyl one.[7]
-
The Ring Strain and C-H Bond Energy Hypothesis: Cyclopentane possesses slightly higher ring strain than the stable chair conformation of cyclohexane.[11] This subtle difference could influence the bond dissociation energy of the C-H bonds on the ring, potentially making the cyclopentyl ring more susceptible to hydroxylation.
-
The Lipophilicity Hypothesis: Lipophilicity is a key determinant of substrate binding to microsomal enzymes.[7] While structurally similar, the addition of a methylene unit in the cyclohexyl ring increases its lipophilicity. This could lead to more extensive partitioning into the microsomal membrane and potentially a higher rate of metabolism, assuming favorable binding geometry.
To adjudicate between these hypotheses, a rigorous experimental plan is required.
Proposed Experimental Design & Workflow
A multi-pronged approach is necessary to not only quantify the rate of metabolism but also to identify the resulting metabolites, which is crucial for understanding the underlying mechanisms.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls, ensuring the integrity of the generated data.
Protocol 1: Liver Microsomal Stability Assay
This assay is the gold standard for evaluating Phase I metabolic stability.[12][13] It measures the rate of compound depletion in the presence of liver microsomes and the essential cofactor NADPH.[14]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Midazolam, Testosterone)
-
Internal Standard (IS) in Acetonitrile (ACN) for quenching
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 1.0 mg/mL.
-
Incubation Setup (96-well plate):
-
Add 94 µL of the microsomal suspension to each well.
-
Add 1 µL of test compound or control compound (from 100 µM intermediate dilution) to triplicate wells for a final concentration of 1 µM.
-
Include a negative control group without the NADPH regenerating system to assess non-enzymatic degradation.[14]
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
Initiation: Initiate the reaction by adding 5 µL of the NADPH regenerating system to all wells except the negative controls (add 5 µL of buffer to these). The 0-minute time point sample is taken immediately by transferring an aliquot to a quench plate.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot from the reaction wells to a new 96-well plate containing 150 µL of ice-cold ACN with IS to terminate the reaction.[14]
-
Sample Processing: Seal the quench plate, vortex thoroughly, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
Protocol 2: Plasma Stability Assay
This assay determines stability against hydrolytic enzymes (esterases, amidases) present in plasma.[15][16] While benzamides are generally stable, this confirms the absence of unexpected hydrolytic cleavage.
Materials:
-
Pooled Human Plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compound (e.g., Tetracaine for esterase activity)[17]
-
Internal Standard (IS) in Acetonitrile (ACN)
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation Setup: In a 96-well plate, add 99 µL of plasma to each well.
-
Initiation: Add 1 µL of the test or control compound (from a 100 µM intermediate dilution) to the plasma to achieve a final concentration of 1 µM. The 0-minute time point is sampled immediately.
-
Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer a 50 µL aliquot to a new plate containing 150 µL of ice-cold ACN with IS.[17]
-
Sample Processing: Vortex the quench plate vigorously and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS.
Protocol 3: LC-MS/MS Bioanalysis
Quantitative analysis is performed using a triple quadrupole mass spectrometer, which provides excellent sensitivity and selectivity.[18][19]
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[18]
Method:
-
Optimization: Infuse each compound and the IS individually to optimize MS parameters (precursor/product ion transitions for Multiple Reaction Monitoring (MRM), collision energy, etc.).
-
Chromatography: Develop a rapid gradient elution method using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Quantification: Calculate the peak area ratio of the analyte to the IS for each time point.
-
Metabolite Identification (MetID): Re-analyze samples from the microsomal assay on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites by searching for predicted mass shifts (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation leading to the ketone after dealkylation).
Data Analysis and Visualization
The primary output of these studies is the in vitro half-life (t½) and the intrinsic clearance (Clint).
Calculations:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is determined.
-
Half-life (t½) is calculated as: t½ = -0.693 / k [20]
-
Intrinsic clearance (Clint, in µL/min/mg protein) is calculated as: Clint = (0.693 / t½) * (Incubation Volume / Protein Concentration) [14][20]
Hypothesized Metabolic Pathways
Data Presentation
Results should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | t½ (min) | Clint (µL/min/mg protein) | Primary Metabolites Identified |
| N-Cyclopentyl Benzamide | Experimental Value | Calculated Value | e.g., Hydroxylated parent, Benzamide |
| N-Cyclohexyl Benzamide | Experimental Value | Calculated Value | e.g., Hydroxylated parent, Benzamide |
| Midazolam (Control) | < 10 | > 70 | 1'-Hydroxymidazolam |
Table 2: Comparative Stability in Human Plasma
| Compound | % Remaining at 120 min |
| N-Cyclopentyl Benzamide | Experimental Value |
| N-Cyclohexyl Benzamide | Experimental Value |
| Tetracaine (Control) | < 10% |
Interpretation and Conclusion
The results from this experimental framework will provide a clear, data-driven comparison of the metabolic stability of N-cyclopentyl and N-cyclohexyl benzamides.
-
If the N-cyclopentyl analog is significantly less stable: This would suggest that either its smaller size allows for more efficient enzymatic processing (N-dealkylation) or that the ring itself is more susceptible to hydroxylation. Metabolite identification would be key to distinguish these possibilities.
-
If the N-cyclohexyl analog is significantly less stable: This might support the lipophilicity hypothesis, where enhanced partitioning into the microsomes leads to faster metabolism. Alternatively, the greater number of secondary carbons could make it a preferred substrate for ring hydroxylation.[10]
-
If both are similarly stable (or unstable): This would indicate that for this particular benzamide scaffold, the difference between a five- and six-membered ring does not significantly impact its interaction with metabolic enzymes.
By systematically evaluating both the rate of parent loss and the metabolic pathways, medicinal chemists can build a more predictive understanding of how cycloalkyl groups influence drug metabolism. This knowledge is invaluable for designing future drug candidates with optimized pharmacokinetic profiles, ultimately reducing attrition rates and accelerating the path to the clinic.
References
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The microsomal dealkylation of N,N-dialkylbenzamides - PubMed. Available at: [Link]
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TMSN 3 Initiated Electrochemical Mono-Dealkylation of Tertiary Amides - ACS Publications. Available at: [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Available at: [Link]
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N‐dealkylation of tertiary and secondary amides 1 a and 2 a: monitoring... - ResearchGate. Available at: [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. Available at: [Link]
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Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC. Available at: [Link]
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Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
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Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]
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ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
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The oxidative dealkylation of tertiary amides: mechanistic aspects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Plasma Stability Assay | Domainex. Available at: [Link]
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Plasma Stability Assay - bienta.net. Available at: [Link]
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Metabolic-hydroxy and carboxy functionalization of alkyl moieties in drug molecules - Preprints.org. Available at: [Link]
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Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides | Organic Letters - ACS Publications. Available at: [Link]
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ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]
-
Plasma Stability In Vitro Assay - Charnwood Discovery. Available at: [Link]
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An acyl group makes a difference in the reactivity patterns of cytochrome P450 catalyzed N-demethylation of substituted N,N-dimethylbenzamides-high spin selective reactions - PubMed. Available at: [Link]
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Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Available at: [Link]
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Bioanalytical Methods - An Overview - Bio-Analysis Centre. Available at: [Link]
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Metabolic Stability - Frontage Laboratories. Available at: [Link]
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Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Available at: [Link]
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Metabolic Changes of Drugs and Related Organic Compounds. Available at: [Link]
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Phase I Drug Metabolism. Available at: [Link]
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Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF - ResearchGate. Available at: [Link]
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Metabolic Stability Services - Eurofins Discovery. Available at: [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Available at: [Link]
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N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available at: [Link]
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Put a ring on it: application of small aliphatic rings in medicinal chemistry - ResearchGate. Available at: [Link]
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Bioanalytical Methods for the Analysis of Hypoglycemic Drugs and their Main Metabolites. Available at: [Link]
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Metabolism of N-methyl-amide by cytochrome P450s | Request PDF - ResearchGate. Available at: [Link]
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Bioanalytical Method Development: A Comprehensive Guide - ResolveMass Laboratories Inc.. Available at: [Link]
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The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Available at: [Link]
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Cytochrome P450 Drug Metabolism - DynaMed. Available at: [Link]
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Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Available at: [Link]
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Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism - Walsh Medical Media. Available at: [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. Available at: [Link]
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N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - NIH. Available at: [Link]
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Metabolic Stability - Pharma Focus Asia. Available at: [Link]
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Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity - PMC - PubMed Central. Available at: [Link]
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Ring systems in medicinal chemistry: A cheminformatics analysis of ring popularity in drug discovery over time - PubMed. Available at: [Link]
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Safety Operating Guide
Proper Disposal Procedures: 4-chloro-N-cyclopentyl-N-methylbenzamide
[1]
Executive Summary & Chemical Profile[2][3][4]
4-chloro-N-cyclopentyl-N-methylbenzamide is a halogenated organic amide commonly utilized as a pharmaceutical intermediate. Unlike commodity solvents (e.g., Acetone), this compound presents specific disposal challenges due to its chlorine substituent and nitrogen content.[1]
Effective disposal requires strict adherence to Halogenated Waste Streams . Misclassifying this substance as a general organic solvent can lead to regulatory fines and dangerous release of Hydrogen Chloride (HCl) gas during unscrubbed incineration.
Chemical Identity & Hazard Characteristics
| Property | Detail | Operational Implication |
| Chemical Class | Halogenated Benzamide | MUST be segregated from non-halogenated solvents.[2][3] |
| Molecular Formula | C₁₃H₁₆ClNO | Contains Nitrogen (NOx precursor) and Chlorine (HCl precursor). |
| Physical State | Solid (typically) | Requires dissolution or "Lab Pack" disposal protocols. |
| Primary Hazards | Irritant (Skin/Eye), Acute Tox.[1] | PPE is mandatory during waste transfer. |
| Incompatibilities | Strong Oxidizers, Strong Acids | Do not mix with Nitric Acid or Peroxides in waste drums.[1] |
Core Directive: The Halogenated Segregation Rule
The Scientific Rationale: In high-temperature incineration, the chlorine atom in this compound converts to Hydrogen Chloride (HCl) gas.[1]
-
Non-Halogenated Incinerators: Lack the acid gas scrubbers required to neutralize HCl. Burning this compound there releases corrosive acid rain precursors.
-
Halogenated Incinerators: Equipped with caustic scrubbers to capture HCl.
Critical Rule: You must classify this waste as "Halogenated Organic Waste" if the total halogen content of the waste stream exceeds 1,000 ppm (0.1%). Since this pure compound is ~15% Chlorine by weight, it is always a halogenated waste.[1]
Disposal Workflow Logic
The following decision tree illustrates the proper logistical flow for disposing of this specific compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision logic for designating waste streams based on physical state. Note the convergence on Halogenated streams.
Detailed Operational Protocols
Protocol A: Liquid Waste Stream (Preferred)
Context: Best for reaction mixtures or when dissolving bulk solids for easier disposal.
-
Preparation: Ensure the waste container is rated for halogenated solvents (High-Density Polyethylene - HDPE or Amber Glass). Avoid metal containers as long-term storage of chlorinated compounds can lead to acid hydrolysis and corrosion.
-
Solvent Selection: If dissolving solid waste, use a compatible halogenated solvent like Dichloromethane (DCM) or a universal solvent like Methanol.
-
Transfer:
-
Place the waste container in a secondary containment tray.
-
Use a funnel to prevent spillage.
-
Pour the this compound solution slowly.
-
-
Segregation Check: Verify the container is NOT designated for "Non-Halogenated" (e.g., Acetone/Ethanol only) waste.
-
Labeling:
-
Apply the hazardous waste label.[3]
-
Mandatory: Check the box for "Halogenated".
-
Write the full chemical name. Do not use abbreviations like "Cl-Amide".
-
Protocol B: Solid Waste (Lab Pack)
Context: Best for expired pure chemicals or contaminated solid media (gloves/wipes).
-
Primary Container: Keep the substance in its original screw-top vial if possible. If not, transfer to a clear glass or HDPE jar with a tight-sealing lid.
-
Overpacking: Place the primary jar into a larger "Lab Pack" drum (typically 5-gallon HDPE pail) designated for solid toxic waste.
-
Inventory Log: You must log the exact weight and name on the drum's inventory sheet. This is crucial for the disposal contractor to approve the drum for transport.
Emergency Response: Spills During Disposal
If a spill occurs during the transfer of this compound, follow this containment logic.
Figure 2: Immediate response workflow for laboratory spills.
Regulatory & Compliance Context
EPA RCRA Classification
While this compound does not have a specific "P" or "U" list code (unlike Chloroform or Benzene), it is regulated under the "Mixture Rule" and "Characteristic" definitions if it exhibits toxicity.[1]
-
Waste Code Assignment: If the waste solution is ignitable (due to the solvent used to dissolve it), apply D001 .[1] If it is toxic per TCLP (Toxicity Characteristic Leaching Procedure), it may require specific coding, but generally, it is managed as Non-RCRA Regulated Halogenated Waste unless mixed with listed solvents (e.g., F001/F002).[1]
-
Best Practice: Treat as Hazardous Waste regardless of specific listing status to ensure "Cradle-to-Grave" liability protection [1].
Incompatibility Warning
NEVER mix this amide with:
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]
Personal protective equipment for handling 4-chloro-N-cyclopentyl-N-methylbenzamide
[1][2][3]
Chemical Risk Profile & Hazard Logic
Compound Class: Halogenated N,N-disubstituted Benzamide Physical State: Typically a white to off-white crystalline solid.[1][2] Solubility: Low water solubility; soluble in organic solvents (DCM, DMSO, Methanol).[3]
The "Why" Behind the Safety
-
The Chlorine Substituent: The para-chloro group increases the molecule's lipophilicity (LogP), enhancing its ability to penetrate the stratum corneum (skin barrier).[1][2][3] This makes dermal exposure a critical vector.[2][3][4]
-
The Amide Functionality: Substituted benzamides are robust.[2][3][4] They do not degrade easily in ambient air, meaning dust contamination persists on surfaces for long periods, creating a cross-contamination risk for the lab.[3]
-
Dust Potential: As a crystalline solid, electrostatic charging during weighing is highly probable, leading to aerosolization.[3]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses."[2][3][4] This compound requires a barrier-focused approach.[1][2][3][4]
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | P100/N95 Particulate Respirator (if outside hood) Primary: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood.[2][3][4] | Benzamide dusts are fine and persistent.[2][3][4] Inhalation can lead to mucous membrane irritation or systemic absorption.[2][3][4] |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient against fine dust ingress or solvent splashes containing the compound.[2][4] |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2.[2][3][4] Outer: Nitrile (Extended Cuff, >5 mil) | Breakthrough Logic: Chlorinated aromatics can permeate thin nitrile.[3][4] The air gap between two layers provides a secondary permeation delay.[2][3][4] |
| Dermal (Body) | Tyvek® Lab Coat (Disposable) or closed-front cotton coat with sleeve covers.[1][2][3][4] | Cotton retains dust.[2][3][4] Tyvek sheds particles, preventing "take-home" exposure.[1][2][3] |
| Footwear | Closed-toe, non-perforated leather/synthetic.[1][2][3] | Prevents absorption through socks in case of dropped solids.[2][3][4] |
Operational Protocols: Step-by-Step
A. Weighing & Solubilization (Critical Control Point)
Context: This is the moment of highest risk for airborne exposure.[2][3][4]
-
Static Elimination: Place an ionizing bar or anti-static gun inside the weighing enclosure.[2][3][4] Substituted benzamides are prone to static cling.[2][3][4]
-
Taring: Tare the vial with the cap loosely on to account for buoyancy, then remove the cap only inside the hood.
-
Transfer: Use a disposable anti-static spatula.[2][3][4] Do not use metal spatulas that may scratch the glass, creating micro-fissures for chemical entrapment.[3][4]
-
Solvation: Add solvent (e.g., DMSO or DCM) immediately after weighing to suppress dust.[2][3][4]
B. Reaction Setup
-
Closed Systems: Perform all reactions in sealed vessels (septum-capped vials or round-bottom flasks).[1][2][3][4]
-
Pressure Relief: If heating, ensure a needle vent (to an inert gas line) is used to prevent pressure buildup, which could aerosolize the mixture upon opening.[3][4]
C. Decontamination & Spill Response[2][4]
-
Solid Spill: Do not sweep. Use a HEPA vacuum or wet-wipe method (propylene glycol-soaked wipe) to avoid dust generation.[1][2][3][4]
-
Surface Decon: Wash surfaces with a surfactant (soap/water) followed by Isopropanol.[2][4] Benzamides are lipophilic; water alone will just spread the contamination.[2][3][4]
Decision Logic: PPE & Handling Workflow
The following diagram illustrates the decision-making process for handling this compound based on its physical state and solvent carrier.
Caption: Decision tree for selecting glove material and containment level based on physical state and solvent carrier.
Waste Disposal & Emergency Data
Waste Segregation[4][5]
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a sealed Hazardous Solid Waste drum .[3] Label as "Toxic Organic Solid."[2][3][4][5]
-
Liquid Waste:
-
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .[2][3][4]
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste (Critical distinction for incineration protocols).[2][4]
-
Note: The chlorine on the benzamide ring itself technically makes the molecule halogenated, but waste streams are usually defined by the solvent volume.[3][4] When in doubt, default to Halogenated Waste .[2][3][4]
-
Emergency First Aid[4]
-
Eye Contact: Flush for 15 minutes. The lipophilic nature means the chemical may cling to the cornea; immediate flushing is vital.[2][3][4]
-
Skin Contact: Wash with soap and water immediately.[2][4][5][6] Do not use alcohol or solvents on the skin, as this may enhance absorption of the benzamide.[3][4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
